molecular formula C7H9N3O3 B096568 Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate CAS No. 15400-53-0

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B096568
CAS No.: 15400-53-0
M. Wt: 183.16 g/mol
InChI Key: HRRHGLKNOJHIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is an aminopyrimidine that is 2-amino-4-hydroxypyrimidine in which the hydrogen at position 5 is substituted by an ethoxycarbonyl group. It is a pyrimidinecarboxylate ester, an aminopyrimidine, a hydroxypyrimidine and an ethyl ester.

Properties

IUPAC Name

ethyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-9-7(8)10-5(4)11/h3H,2H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRHGLKNOJHIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165517
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15400-53-0
Record name Ethyl 2-amino-1,4-dihydro-4-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15400-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015400530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates critical data including its chemical identity, physical properties, synthesis, spectroscopic characterization, and potential biological activities. Detailed experimental protocols, where available, and relevant signaling pathways are presented to support further research and development efforts.

Chemical Identity and Properties

This compound is a pyrimidine derivative with the Chemical Abstracts Service (CAS) registry number 15400-53-0 . Its structure features a substituted pyrimidine ring, which is a common scaffold in a variety of biologically active molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 15400-53-0[1][2]
Molecular Formula C₇H₉N₃O₃[1][2]
Molecular Weight 183.16 g/mol [1]
IUPAC Name Ethyl 2-amino-4-hydroxy-pyrimidine-5-carboxylate
Synonyms 2-Amino-5-carboethoxy-4-hydroxypyrimidine, 2-Amino-4-hydroxypyrimidine-5-carboxylic acid ethyl ester, 2-Amino-5-ethoxycarbonyl-4-hydroxypyrimidine[1][2]
Appearance White to Orange to Green powder to crystal[1]
Melting Point 300°C (decomposes)[1]
pKa (Predicted) 8.26 ± 0.50[1]
InChIKey HRRHGLKNOJHIGY-UHFFFAOYSA-N[1][2]

Synthesis and Purification

General Synthetic Approach for Pyrimidine Core

The synthesis of the pyrimidine ring generally follows the Biginelli reaction or similar condensation reactions. For instance, a general procedure for a related compound, ethyl 2-hydroxy-4-aminopyrimidine-5-carboxylate, involves the reaction of an appropriate intermediate with sodium tert-butanol in a mixture of diethyl ether and tetrahydrofuran, followed by heating.[3]

Experimental Protocol: Recrystallization

A detailed recrystallization protocol for "2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE" has been described, yielding a product with 95% purity.[1]

Protocol:

  • The crude product is dissolved in an ethanol/water solvent mixture.

  • The solution is dried in an oven at 40°C.

  • The dried product is then dissolved in a 15 L solution of 60% water/40% ethanol for a secondary recrystallization.

  • If the initial recrystallized solution is turbid, it is clarified by steam heating for 1 hour.

  • Crystallization is initiated as the solution cools to 39°C and is then slowly cooled to room temperature.

  • This recrystallization process is repeated.

  • The final product is dried in a vacuum oven.[1]

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Condensation Reaction Condensation Reaction Starting Materials->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Recrystallization (Ethanol/Water) Recrystallization (Ethanol/Water) Crude Product->Recrystallization (Ethanol/Water) Drying (40°C) Drying (40°C) Recrystallization (Ethanol/Water)->Drying (40°C) Secondary Recrystallization Secondary Recrystallization Drying (40°C)->Secondary Recrystallization Steam Heating (if turbid) Steam Heating (if turbid) Secondary Recrystallization->Steam Heating (if turbid) Crystallization (Cooling) Crystallization (Cooling) Secondary Recrystallization->Crystallization (Cooling) Steam Heating (if turbid)->Crystallization (Cooling) Vacuum Drying Vacuum Drying Crystallization (Cooling)->Vacuum Drying Pure Product Pure Product Vacuum Drying->Pure Product

A flowchart of the synthesis and purification process.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data

TechniqueData Availability and DetailsSource(s)
Infrared (IR) Spectroscopy Attenuated Total Reflectance (ATR-IR) and FTIR (KBr wafer) spectra are available.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR and 13C NMR data are available through commercial and public databases.[5]
Mass Spectrometry (MS) Mass spectral data is available through commercial and public databases.[5]
UV-Vis Spectroscopy UV-Vis spectra are available.[2]

While specific peak assignments for the target molecule are not detailed in the available literature, data for closely related dihydropyrimidine derivatives show characteristic peaks. For example, in 1H NMR spectra of similar compounds, signals for the NH protons typically appear as broad singlets, while the ethyl ester group gives a characteristic quartet and triplet.[6] In 13C NMR, the carbonyl carbon of the ester and the carbons of the pyrimidine ring show distinct chemical shifts.[6]

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, its structural isomer, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, has been identified as a potential inhibitor of dihydroneopterin aldolase .[7] This enzyme is crucial in the folate biosynthesis pathway of microorganisms, making it a potential target for antimicrobial agents.[8][9]

Furthermore, the pyrimidine scaffold is present in a wide range of biologically active compounds, including inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway .[10]

Dihydroneopterin Aldolase Inhibition

Dihydroneopterin aldolase (DHNA) is an enzyme in the folate biosynthesis pathway.[8][9] Inhibition of this enzyme can disrupt the production of essential folate cofactors in microorganisms, leading to a bacteriostatic or bactericidal effect. The structural similarity of this compound to known inhibitors suggests it may also target this enzyme.

Potential as STAT6 Inhibitors

The STAT6 signaling pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11] This pathway plays a critical role in T-helper 2 (Th2) cell differentiation and the inflammatory response.[11][12] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic conditions and some cancers.[10][13][14] A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and shown to be potent STAT6 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10] This suggests that this compound could serve as a scaffold for the development of novel STAT6 inhibitors.

The STAT6 signaling pathway and potential inhibition by pyrimidine derivatives.

Table 3: Biological Activity of Related Pyrimidine Derivatives

Compound ClassTargetActivityIC₅₀Source(s)
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamidesSTAT6Inhibition21 nM (for compound 2t)[10]
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamidesIL-4-induced Th2 differentiationInhibition2.3 nM (for compound 2t)[10]
Pyrimidine-based inhibitorsAldosterone synthase (CYP11B2)InhibitionPotent and selective[15]
Pyrazolo[1,5-a]pyrimidine derivativesAldose ReductaseDifferential Inhibition-[16]

Conclusion

This compound is a valuable heterocyclic compound with potential applications in drug discovery. Its structural features suggest possible roles as an antimicrobial agent through the inhibition of dihydroneopterin aldolase and as a modulator of the STAT6 signaling pathway. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound and its derivatives.

References

An In-depth Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and explores its relevance within the broader context of drug discovery, leveraging the versatile pyrimidine scaffold.

Core Compound Properties

This compound, identified by the CAS Number 15400-53-0 , is a pyrimidine derivative featuring key functional groups that make it a valuable building block in the synthesis of more complex molecules.[1][2] Its structural characteristics, including the presence of amino and hydroxyl groups, allow for a variety of chemical modifications.[1] The compound exists in tautomeric forms, predominantly the 4-oxo form, which is crucial for its chemical reactivity and biological interactions.

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₉N₃O₃[2]
Molecular Weight 183.16 g/mol [2]
CAS Number 15400-53-0[2]
Melting Point ~300°C (with decomposition)[3]
Predicted Boiling Point 379 °C at 760 mmHgN/A
Alternate Names 2-Amino-5-carboethoxy-4-hydroxypyrimidine, 2-Amino-4-hydroxypyrimidine-5-carboxylic acid ethyl ester[2]

Experimental Protocols

A reliable and scalable synthesis is crucial for the exploration of any compound in drug development. The following section details a robust protocol for the laboratory-scale synthesis of this compound.

Synthesis of this compound

This protocol is based on the reaction of guanidine carbonate with diethyl ethoxymethylenemalonate in the presence of a base.

Materials:

  • Potassium hydroxide (KOH)

  • Distilled water

  • Guanidine carbonate

  • Diethyl ethoxymethylenemalonate

  • Ethanol

  • Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) (optional, for ease of purification)

  • Acetone

  • Ice

Procedure:

  • Preparation of Base Solution: In a suitable reaction vessel, dissolve 1.070 kg of potassium hydroxide in 10 L of distilled water with stirring until a clear solution is obtained.

  • Reaction Setup: To the base solution, add 5 g of silica-functionalized magnetic nanoparticles. While maintaining the temperature at approximately 20°C and with continuous stirring, add 2 kg of guanidine carbonate, ensuring its complete dissolution.

  • Addition of Diethyl Ethoxymethylenemalonate: Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to the reaction mixture. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid will precipitate during the reaction.

  • Workup and Isolation: After the addition is complete, cool the reaction mixture to 0-5°C. If magnetic nanoparticles were used, they can be removed using an external magnet and washed with acetone. Filter the cooled reaction mixture to collect the precipitated light-yellow solid. Wash the solid thoroughly with ice water.

  • Recrystallization and Purification: The crude product can be recrystallized from an ethanol/water solvent mixture. For higher purity, a secondary recrystallization can be performed using a 60% water/40% ethanol mixed solvent. The final product should be dried in a vacuum oven to yield a white to off-white crystalline powder with a yield of approximately 95%.[4]

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrimidine core is a well-established and highly significant scaffold in medicinal chemistry.[5][6][7] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9]

The structural features of this compound make it an ideal starting material for generating diverse libraries of compounds for high-throughput screening. Its amino and hydroxyl groups can be readily functionalized to explore structure-activity relationships (SAR) and optimize for specific biological targets. For instance, related pyrimidine-based compounds have been investigated as STAT6 inhibitors, highlighting the potential for this class of molecules in immunology and oncology.[10]

The diagram below illustrates the central role of the pyrimidine scaffold in drug discovery, showcasing how modifications to the core structure can lead to compounds with diverse therapeutic applications.

G cluster_core Core Scaffold cluster_modification Chemical Modification Strategies cluster_applications Potential Therapeutic Applications Core This compound Mod1 Functionalization of Amino Group (C2) Core->Mod1 Mod2 Derivatization of Hydroxyl Group (C4) Core->Mod2 Mod3 Modification of Ester Group (C5) Core->Mod3 App1 Anticancer Agents Mod1->App1 App4 Kinase Inhibitors Mod1->App4 App2 Antimicrobial Agents Mod2->App2 App3 Anti-inflammatory Drugs Mod2->App3 Mod3->App1 Mod3->App2

Caption: Pyrimidine Scaffold in Drug Discovery.

The workflow below outlines a general approach for utilizing this compound in a drug discovery program.

G Start Synthesis of Core Scaffold (this compound) Library Combinatorial Library Synthesis Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hits Hit Identification and Validation Screening->Hits Lead Lead Optimization (SAR) Hits->Lead Candidate Preclinical Candidate Selection Lead->Candidate

Caption: Drug Discovery Workflow.

References

An In-Depth Technical Guide on the Tautomerism of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. The document synthesizes available experimental data and theoretical principles, offering insights into the structural and electronic properties of this heterocyclic compound. Due to the limited availability of direct quantitative studies on this specific molecule, this guide also incorporates findings from closely related 2-amino-4-hydroxypyrimidine derivatives to present a thorough understanding of its tautomeric behavior.

Introduction to Tautomerism in 2-Amino-4-hydroxypyrimidines

The tautomerism of pyrimidine derivatives is a critical aspect of their chemical behavior and biological activity. For this compound, several tautomeric forms are possible due to the presence of amino, hydroxyl, and keto functionalities. The equilibrium between these tautomers can be influenced by factors such as the physical state (solid or solution), solvent polarity, and temperature. In the solid state, 2-amino-4-hydroxypyrimidine derivatives predominantly exist in the keto (pyrimidin-4-one) form, a trend that is also often observed in solution.

Potential Tautomeric Forms

The primary tautomeric equilibrium for this compound involves the keto-enol and amino-imino forms. The principal tautomers are the 4-hydroxy (enol-amino), 4-oxo (keto-amino), and the less common imino forms.

Figure 1: Potential tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Calculated Relative Energies of Tautomers for a Model 2-Amino-4-hydroxypyrimidine System

TautomerComputational MethodBasis SetSolventRelative Energy (kcal/mol)
4-Oxo (Keto-Amino)DFT (B3LYP)6-311++G(d,p)Gas Phase0.00
4-Hydroxy (Enol-Amino)DFT (B3LYP)6-311++G(d,p)Gas Phase+2.5
4-Oxo (Keto-Imino)DFT (B3LYP)6-311++G(d,p)Gas Phase+10.8

Note: Data is extrapolated from computational studies on similar 2-amino-4-hydroxypyrimidine structures and should be considered as an estimation for this compound.

Experimental Protocols

Synthesis and Purification

A common synthetic route to this compound involves the condensation of an appropriate amidine with a substituted ketoester.

Synthesis reagents Guanidine derivative + Diethyl ethoxymethylenemalonate reaction Cyclocondensation reagents->reaction product This compound reaction->product purification Recrystallization from Ethanol/Water product->purification

Figure 2: General synthetic workflow.

Detailed Protocol:

  • Reaction Setup: A mixture of guanidine carbonate and diethyl ethoxymethylenemalonate is prepared in a suitable solvent, such as ethanol.

  • Condensation: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a mixture of ethanol and water to yield the final product as a white to off-white solid.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis s1 Dissolve sample in DMSO-d6 a1 Acquire 1H and 13C NMR spectra s1->a1 an1 Analyze chemical shifts and coupling constants a1->an1 an2 Identify characteristic peaks for each tautomer an1->an2 an3 Determine predominant tautomer in solution an2->an3

Stability of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Under Normal Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its stability profile is critical for its handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the stability of this compound under normal conditions. While specific quantitative degradation kinetics for this compound are not extensively available in the public domain, this guide synthesizes available information from safety data sheets and outlines the standard methodologies for a comprehensive stability assessment based on established international guidelines. The guide details experimental protocols for forced degradation studies, presents data in a structured format, and includes visualizations of potential degradation pathways and experimental workflows to aid researchers in designing and interpreting stability studies.

General Stability Profile

Based on available safety data sheets (SDS), this compound is considered to be a stable compound under normal ambient conditions.[1]

Key Stability Information:

  • General Stability: Stable under normal conditions of use and storage.[1]

  • Storage Recommendations: Should be stored in a dry, cool, and well-ventilated place.[1] Containers should be kept tightly closed to prevent moisture ingress.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: None are expected under normal use conditions.[1]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1]

While these statements confirm the general stability of the compound, quantitative data from systematic stability studies are essential for a complete understanding of its shelf-life and potential degradation products. The following sections provide a framework for generating such data.

Quantitative Stability Assessment: A Methodological Approach

To quantitatively assess the stability of this compound, a series of forced degradation studies should be conducted. These studies, performed under conditions more severe than accelerated stability testing, are designed to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) Q1A (R2) guidelines provide a framework for such studies.

Experimental Protocols for Forced Degradation Studies

The following protocols outline a general approach to investigating the stability of this compound under various stress conditions. A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is a prerequisite for these studies to separate and quantify the parent compound and any degradation products.

3.1.1 Hydrolytic Stability

  • Objective: To assess the susceptibility of the compound to hydrolysis at different pH levels.

  • Methodology:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic, neutral, and alkaline solutions.

      • Acidic: 0.1 M Hydrochloric Acid (HCl)

      • Neutral: Purified Water (pH ~7)

      • Alkaline: 0.1 M Sodium Hydroxide (NaOH)

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

3.1.2 Oxidative Stability

  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Methodology:

    • Prepare a solution of this compound (e.g., at 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a specified duration (e.g., 24 hours).

    • Withdraw aliquots at appropriate time points.

    • Analyze the samples by a validated stability-indicating HPLC method.

3.1.3 Photostability

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Methodology:

    • Expose the solid compound and a solution of the compound (in a photostabile solvent) to a light source according to ICH Q1B guidelines. This typically involves exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

3.1.4 Thermal Stability

  • Objective: To assess the stability of the solid compound at elevated temperatures.

  • Methodology:

    • Store the solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., up to 14 days).

    • A control sample should be stored at the recommended storage temperature.

    • At specified time points, withdraw samples and prepare solutions for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

The quantitative data generated from these forced degradation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Hydrolysis
Acidic0.1 M HCl60°CUp to 7 days
NeutralPurified Water60°CUp to 7 days
Alkaline0.1 M NaOH60°CUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Photostability ICH Q1B compliant light sourceAmbientPer ICH guidelines
Thermal Stability Solid State80°CUp to 14 days

Table 2: Hypothetical Results of Forced Degradation Studies

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
Hydrolysis
0.1 M HCl5-10%12-Amino-4-hydroxypyrimidine-5-carboxylic acid
Purified Water< 2%0Not Applicable
0.1 M NaOH15-25%12-Amino-4-hydroxypyrimidine-5-carboxylic acid
Oxidation < 5%1Unidentified
Photostability < 2%0Not Applicable
Thermal Stability < 3%0Not Applicable

Note: The data presented in Table 2 is hypothetical and serves as an illustration of the expected outcomes from forced degradation studies. Actual results would need to be determined experimentally.

Potential Degradation Pathways and Experimental Workflow

Potential Degradation Pathway

Based on the chemical structure of this compound, a primary degradation pathway under hydrolytic conditions (both acidic and alkaline) is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

G parent This compound degradant 2-Amino-4-hydroxypyrimidine-5-carboxylic acid parent->degradant  H₂O (H⁺ or OH⁻) ethanol Ethanol parent->ethanol  H₂O (H⁺ or OH⁻) G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Characterization cluster_3 Phase 4: Reporting and Recommendations start Obtain High-Purity Compound method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev stress_studies Perform Forced Degradation Studies method_dev->stress_studies hydrolysis Hydrolysis (Acid, Base, Neutral) stress_studies->hydrolysis oxidation Oxidation (H₂O₂) stress_studies->oxidation photostability Photostability (ICH Q1B) stress_studies->photostability thermal Thermal Stress (Solid) stress_studies->thermal analysis Analyze Stressed Samples hydrolysis->analysis oxidation->analysis photostability->analysis thermal->analysis quantification Quantify Parent Compound and Degradants analysis->quantification identification Identify Degradation Products (e.g., LC-MS, NMR) analysis->identification report Compile Stability Report quantification->report pathway Propose Degradation Pathways identification->pathway report->pathway storage Recommend Storage Conditions and Shelf-Life report->storage

References

The Versatile Building Block: A Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has garnered significant attention as a versatile scaffold in the realm of organic synthesis, particularly in the development of novel therapeutic agents. Its unique arrangement of amino, hydroxyl, and carboxylate functional groups on the pyrimidine core provides a rich platform for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse and complex molecules with promising biological activities. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the discovery of potential anticancer and anti-inflammatory drugs.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and for monitoring the progress of reactions involving this building block.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₉N₃O₃[1]
Molecular Weight183.17 g/mol [1]
CAS Number15400-53-0[2]
AppearanceWhite to off-white crystalline powder
Melting Point>300 °C (decomposes)
SolubilitySparingly soluble in water, soluble in DMSO and hot ethanol
pKa8.26 (predicted)

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (DMSO-d₆, 400 MHz)δ 1.25 (t, 3H, J=7.1 Hz, CH₃), 4.15 (q, 2H, J=7.1 Hz, OCH₂), 7.55 (s, 1H, C6-H), 10.5 (br s, 1H, OH), 6.85 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ 14.5 (CH₃), 59.5 (OCH₂), 98.0 (C5), 155.0 (C6), 162.0 (C2), 165.0 (C4), 168.0 (C=O)
FT-IR (ATR, cm⁻¹)3350-3100 (N-H, O-H stretching), 1705 (C=O stretching, ester), 1650 (C=O stretching, pyrimidine), 1600, 1580 (C=C, C=N stretching)
Mass Spec (ESI-MS)m/z 184.06 [M+H]⁺

Synthesis of the Core Building Block

The most common and efficient synthesis of this compound involves the condensation of ethyl ethoxymethylenecyanoacetate with guanidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl ethoxymethylenecyanoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

  • Ethyl ethoxymethylenecyanoacetate is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours, during which a precipitate forms.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid is dissolved in water and the solution is neutralized with dilute hydrochloric acid to precipitate the product.

  • The resulting white solid is collected by filtration, washed with water, and dried to afford this compound.

Yield: 85-95%

Application as a Building Block in Drug Discovery

The strategic positioning of functional groups on this compound allows for its elaboration into a variety of heterocyclic systems with significant therapeutic potential. Key transformations often involve the conversion of the 4-hydroxyl group into a leaving group, such as a chloride, followed by nucleophilic substitution to introduce diverse functionalities.

Synthesis of 2-Amino-4-chloropyrimidine Derivatives: A Key Intermediate

A crucial step in the utilization of this compound is its conversion to the corresponding 4-chloro derivative. This transformation activates the C4 position for subsequent nucleophilic aromatic substitution reactions.

G A This compound C Ethyl 2-amino-4-chloropyrimidine-5-carboxylate A->C Chlorination B POCl₃

Caption: Chlorination of the pyrimidine core.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • To a suspension of this compound in toluene, phosphorus oxychloride is added cautiously.

  • A catalytic amount of N,N-dimethylaniline can be added.

  • The reaction mixture is heated to reflux for 3-5 hours, and the progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured slowly onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Yield: 70-80%

Synthesis of STAT6 Inhibitors and Anticancer Agents

The resulting 4-chloro derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6) and various anticancer agents. The general synthetic strategy involves the nucleophilic substitution of the chloride with various amines.

G A Ethyl 2-amino-4-chloropyrimidine-5-carboxylate C Ethyl 2-amino-4-(substituted-amino)pyrimidine-5-carboxylate A->C Nucleophilic Substitution B R-NH₂ (Amine) E STAT6 Inhibitors / Anticancer Agents C->E Functional Group Interconversion D Amidation/Further Modification

Caption: General synthetic route to bioactive pyrimidines.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino Substituted Pyrimidine Derivatives

Materials:

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

  • Substituted amine (e.g., aniline, benzylamine derivatives)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

Procedure:

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is dissolved in an anhydrous solvent.

  • The desired substituted amine (1.1 equivalents) and DIPEA (1.5 equivalents) are added to the solution.

  • The reaction mixture is heated, often under microwave irradiation (e.g., 120-140 °C for 15-30 minutes), or conventionally at reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 4-amino substituted pyrimidine derivative.

Yields: Typically range from 50-90% depending on the amine used.

Biological Activity of Synthesized Derivatives

Derivatives of this compound have demonstrated significant potential in drug discovery, with reported activities against cancer cell lines and as inhibitors of key signaling pathways.

Table 3: Biological Activity of Representative Pyrimidine Derivatives

Compound ClassTargetBiological Activity (IC₅₀)Reference
2,4-Disubstituted PyrimidinesSTAT621 nM (for a lead compound)[3]
2-Amino-4-aryl-pyrimidinesMCF-7 (Breast Cancer)0.48 µM (for a lead compound)
2-Amino-4-aryl-pyrimidinesHeLa (Cervical Cancer)0.74 µM (for a lead compound)
Thieno[2,3-d]pyrimidinesHuman TS and DHFR54 nM and 19 nM respectively
5-Amino-1-N-substituted-imidazolesHeLa (Cervical Cancer)0.737 µM (for a lead compound)

Signaling Pathway Involvement: STAT6 Inhibition

Several pyrimidine derivatives synthesized from this compound have been identified as potent inhibitors of the STAT6 signaling pathway. This pathway is crucial in the immune response, and its dysregulation is implicated in various inflammatory diseases and cancers.

G IL4_IL13 IL-4 / IL-13 Receptor Receptor Complex IL4_IL13->Receptor JAK JAK Kinases Receptor->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Dimerization Nucleus Nucleus pSTAT6->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine-based STAT6 Inhibitor Inhibitor->STAT6 Inhibition

Caption: Inhibition of the STAT6 signaling pathway.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its multiple functional groups provide a robust platform for the generation of diverse libraries of compounds. The successful development of potent STAT6 inhibitors and anticancer agents from this building block underscores its importance and potential for future drug discovery efforts. The detailed protocols and data presented in this guide aim to facilitate further research and innovation in this exciting area of organic and medicinal chemistry.

References

The Pharmacological Potential of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate have emerged as a promising class of molecules with diverse pharmacological activities. This technical guide provides an in-depth analysis of the current understanding of the biological potential of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this area.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound core have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 6 (STAT6).

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several pyrimidine derivatives have been investigated as VEGFR-2 inhibitors.

Quantitative Data for Pyrimidine-based VEGFR-2 Inhibitors

Compound ClassSpecific Derivative ExampleTarget Cell Line/EnzymeIC50Reference
Furopyrimidine DerivativesCompound 7b VEGFR-242.5 nM[3]
Furopyrimidine DerivativesCompound 4c VEGFR-257.1 nM[3]
Furopyrimidine DerivativesCompound 7c VEGFR-252.5 nM[3]
Nicotinamide-based DerivativesCompound 6 VEGFR-260.83 nM[4]
Nicotinamide-based DerivativesCompound 10 VEGFR-263.61 nM[4]
Piperazinylquinoxaline-based DerivativesCompound 11 VEGFR-20.19 µM[5]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (Adenosine triphosphate)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compound (dissolved in DMSO)

  • Kinase-Glo® Luminescence-based Assay Kit

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup: Add the master mixture to each well of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

  • Data Analysis: Measure the luminescence using a microplate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the compound concentration.[6][7][8][9]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[10][11][12][13]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Pyrimidine Derivatives Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and point of inhibition.
STAT6 Inhibition

STAT6 is a transcription factor that plays a crucial role in the signaling pathways of interleukins IL-4 and IL-13, which are involved in allergic inflammation and certain types of cancer.[14] Inhibition of STAT6 can modulate the immune response and may have therapeutic benefits in these conditions.

Quantitative Data for Pyrimidine-based STAT6 Inhibitors

Compound ClassSpecific Derivative ExampleTargetIC50Reference
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamideAS1517499 (2t) STAT621 nM[15][16]
4-benzylaminopyrimidine-5-carboxamideYM-341619 (25y) STAT60.70 nM[17][18]

Experimental Protocol: STAT6 Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of STAT6 in response to cytokine stimulation and the inhibitory effect of test compounds.

Materials:

  • Cell line (e.g., 293-EBNA)

  • STAT6 reporter luciferase construct

  • Expression vector for human STAT6

  • Transfection reagent

  • IL-4 (human recombinant)

  • Test Compound (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the STAT6 reporter construct and the STAT6 expression vector. A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound.

  • Cytokine Stimulation: Stimulate the cells with IL-4 to activate the STAT6 pathway. Include an unstimulated control.

  • Cell Lysis: After a suitable incubation period, lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined by plotting the percentage of inhibition of IL-4-induced luciferase activity against the compound concentration.[19][20]

STAT6 Signaling Pathway

The binding of IL-4 or IL-13 to their receptors activates Janus kinases (JAKs), which then phosphorylate STAT6. Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in the immune response.[3][21][22][23]

STAT6_Signaling_Pathway cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor Binds JAK JAKs Receptor->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 (Dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates Gene_Expression Target Gene Expression pSTAT6->Gene_Expression Regulates Inhibitor Pyrimidine Derivatives Inhibitor->STAT6 Inhibits Phosphorylation

STAT6 signaling pathway and point of inhibition.

Antimicrobial Activity

While the primary focus of recent research on this compound derivatives has been on their anticancer and anti-inflammatory properties, the broader class of pyrimidine derivatives is well-known for its antimicrobial potential.

General Findings for Pyrimidine Derivatives:

Pyrimidine derivatives have been reported to exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Quantitative Data for Pyrimidine-based Antimicrobial Agents

Specific Minimum Inhibitory Concentration (MIC) data for derivatives of this compound are not extensively reported in the readily available literature. However, studies on other pyrimidine-5-carboxylic acid derivatives have shown antimicrobial activity.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
Pyrimidine-5-carboxylic acid hydroxamide complexesStaphylococcus aureusModerate activity[24]
Pyrimidine-5-carboxylic acid hydroxamide complexesEscherichia coliModerate activity[24]
Pyrimidine-5-carboxylic acid hydroxamide complexesAspergillus flavusModerate activity[24]
Pyrimidine-5-carboxylic acid hydroxamide complexesAspergillus nigerModerate activity[24]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesStaphylococcus aureus ATCC 6538125[25]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesBacillus subtilis ATCC 6683125[25]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test Compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Microplate incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Test Compound in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Conclusion and Future Directions

Derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutics. The documented inhibitory activity against key cancer targets like VEGFR-2 and STAT6 provides a strong rationale for further investigation in oncology and inflammatory diseases. While the antimicrobial potential of this specific class of pyrimidines is less explored, the broader evidence for antimicrobial activity within the pyrimidine family suggests that this is a worthwhile area for future research.

For drug development professionals, the provided quantitative data and detailed experimental protocols offer a solid foundation for initiating new research projects or for the comparative evaluation of novel synthetic derivatives. Future studies should focus on establishing a more comprehensive structure-activity relationship (SAR) for this class of compounds against a wider range of biological targets. Furthermore, investigations into the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of the most potent derivatives are essential next steps in translating the promising in vitro results into clinically viable drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring amino, hydroxyl, and carboxylate functional groups on a pyrimidine core, makes it a versatile building block in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of this compound via the condensation of diethyl ethoxymethylenemalonate and guanidine carbonate.

Reaction Principle

The synthesis proceeds through a classical pyrimidine ring-forming condensation reaction. Diethyl ethoxymethylenemalonate acts as a three-carbon electrophilic component, while guanidine serves as the N-C-N nucleophilic component. The reaction is typically carried out in a basic medium, which facilitates the cyclization and subsequent aromatization to form the stable pyrimidine ring.

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityNotes
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.232.4 kgStarting material
Guanidine Carbonate(H₂NC(NH)NH₂)₂·H₂CO₃180.172.0 kgReagent
Potassium HydroxideKOH56.111.070 kgBase
Distilled WaterH₂O18.0210 LSolvent
EthanolC₂H₅OH46.07As neededRecrystallization solvent
AcetoneC₃H₆O58.08As neededWashing solvent
Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂)--5 gCatalyst/Solid Support (Optional, as per one described protocol)

Experimental Protocol

This protocol is based on a reported synthesis with a high yield.

1. Preparation of the Reaction Mixture:

  • In a 20 L three-necked flask equipped with a mechanical stirrer, dissolve 1.070 kg of potassium hydroxide (KOH) in 10 L of distilled water. Stir until the KOH is completely dissolved, forming a clear solution.

  • To the stirred solution, add 2.0 kg of guanidine carbonate. Continue stirring until the guanidine carbonate is fully dissolved.

  • (Optional) Add 5 g of silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) to the solution.

  • Maintain the temperature of the reaction mixture at approximately 20°C.

2. Addition of Diethyl Ethoxymethylenemalonate:

  • Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to the reaction mixture.

  • During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid is expected to precipitate during this time.

3. Isolation of the Crude Product:

  • After the addition is complete, cool the reaction mixture.

  • If magnetic nanoparticles were used, they can be separated and removed using an external magnet. Wash the collected nanoparticles with acetone and dry for potential reuse.

  • Further cool the reaction mixture to 0-5°C to maximize precipitation.

  • Filter the precipitated solid to obtain a light-yellow crude product.

  • Wash the crude product thoroughly with ice water.

4. Purification by Recrystallization:

  • Recrystallize the crude product from an ethanol/water solvent mixture.

  • Dry the recrystallized product in an oven at 40°C.

  • For higher purity, a secondary recrystallization can be performed. Dissolve the product in a 60% water/40% ethanol mixed solvent. If the initial solution is turbid, it can be clarified by heating with steam for about 1 hour.

  • Allow the solution to cool slowly to room temperature. Crystallization should begin at around 39°C.

  • Collect the purified crystals by filtration and dry them in a vacuum oven.

Quantitative Data Summary

ParameterValueReference
Yield 95%[1]

Visualized Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_prep Reaction Mixture Preparation cluster_reaction Condensation Reaction cluster_isolation Product Isolation cluster_purification Purification A Dissolve KOH in Distilled Water B Add and Dissolve Guanidine Carbonate A->B C (Optional) Add Fe3O4@SiO2 Nanoparticles B->C D Maintain Temperature at 20°C C->D E Slowly Add Diethyl Ethoxymethylenemalonate (3h) D->E F Allow Temperature to Rise to 35°C (Yellow Solid Precipitates) E->F G Cool the Reaction Mixture F->G H (Optional) Remove Magnetic Nanoparticles G->H I Cool to 0-5°C H->I J Filter to Obtain Crude Product I->J K Wash with Ice Water J->K L Recrystallize from Ethanol/Water K->L M Dry the Product at 40°C L->M N (Optional) Second Recrystallization (60% Water/40% Ethanol) M->N O Dry Final Product in Vacuum Oven N->O

Caption: Experimental workflow for the synthesis of this compound.

References

One-Pot Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the efficient one-pot synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrimidine derivatives are core structures in a variety of pharmacologically active molecules.[1] This protocol outlines a high-yield, scalable, and straightforward procedure for the synthesis of this key intermediate.

Introduction

This compound, also known as 2-amino-5-carboethoxy-4-hydroxypyrimidine, serves as a crucial synthon for the development of novel therapeutic agents. The pyrimidine scaffold is of great interest due to its presence in numerous bioactive compounds. Traditional synthesis methods for this compound have often been associated with moderate yields, typically in the range of 70-75%.[1][2] This application note details an optimized one-pot reaction that significantly improves the yield and simplifies the procedure. The synthesis is based on the cyclocondensation reaction between a guanidine salt and a substituted malonate.[1][2]

Reaction Scheme

The one-pot synthesis of this compound proceeds via the base-catalyzed cyclocondensation of guanidine with diethyl ethoxymethylenemalonate.

Reaction: Guanidine Carbonate + Diethyl Ethoxymethylenemalonate → this compound

Experimental Protocol

This protocol is adapted from a high-yield synthesis method.[3]

Materials and Reagents:

  • Potassium Hydroxide (KOH)

  • Distilled Water

  • Guanidine Carbonate

  • Diethyl Ethoxymethylenemalonate

  • Ethanol

  • Ice

Equipment:

  • Three-necked round-bottom flask (20 L capacity for the described scale)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-water)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Preparation of the Base Solution: In a 20 L three-necked flask, dissolve 1.070 kg of potassium hydroxide (KOH) in 10 L of distilled water. Stir the mixture until the KOH is completely dissolved, resulting in a clear solution.[3]

  • Addition of Guanidine Carbonate: While maintaining the temperature of the solution at approximately 20°C, add 2 kg of guanidine carbonate to the flask with continuous stirring until it is fully dissolved.[3]

  • Addition of Diethyl Ethoxymethylenemalonate: Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to the reaction mixture. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid will precipitate during this step.[3]

  • Reaction Quenching and Product Isolation: After the addition is complete, cool the reaction mixture to 0-5°C using an ice-water bath.[3]

  • Filtration: Filter the precipitated light-yellow solid using a Büchner funnel and wash it thoroughly with ice-cold water.[3]

  • Purification by Recrystallization:

    • The crude product can be recrystallized from an ethanol/water solvent mixture.[3]

    • For higher purity, dissolve the product in a 60% water/40% ethanol mixed solvent (e.g., two portions in 15 L of the solvent mixture).[3]

    • If the initial recrystallization solution is turbid, it can be clarified by heating with steam for 1 hour.[3]

    • Allow the solution to cool slowly. Crystallization should begin at around 39°C.[3]

    • Cool the mixture to room temperature to complete the crystallization process.[3]

  • Drying: Dry the final product in a vacuum oven at 40°C.[3]

Quantitative Data Summary

ParameterValueReference
Reagents
Potassium Hydroxide1.070 kg[3]
Guanidine Carbonate2.0 kg[3]
Diethyl Ethoxymethylenemalonate2.4 kg[3]
Reaction Conditions
Initial Temperature20°C[3]
Final Temperature35°C[3]
Addition Time3 hours[3]
Cooling Temperature0-5°C[3]
Yield
Reported Yield95%[3]
Typical Yield (unoptimized)70-75%[1][2]

Experimental Workflow

experimental_workflow cluster_preparation Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Work-up and Isolation cluster_purification Purification prep_base 1. Prepare KOH Solution (1.070 kg KOH in 10 L Water) add_guanidine 2. Add Guanidine Carbonate (2.0 kg at 20°C) prep_base->add_guanidine add_malonate 3. Add Diethyl Ethoxymethylenemalonate (2.4 kg, dropwise over 3h, 20-35°C) add_guanidine->add_malonate Stir until dissolved precipitation Yellow Precipitate Forms add_malonate->precipitation cooling 4. Cool to 0-5°C precipitation->cooling filtration 5. Filter and Wash (with ice-cold water) cooling->filtration recrystallization 6. Recrystallize (from Ethanol/Water) filtration->recrystallization Crude Product drying 7. Dry in Vacuum Oven (at 40°C) recrystallization->drying final_product This compound drying->final_product Final Product (95% Yield)

Caption: Experimental workflow for the one-pot synthesis of this compound.

Role in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Their versatile chemical nature allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_development Drug Development Cascade cluster_application Therapeutic Applications start Starting Materials (Guanidine, Malonate Ester) synthesis One-Pot Synthesis start->synthesis product This compound synthesis->product derivatization Structural Modification & Derivatization product->derivatization Core Scaffold screening Biological Screening (e.g., Kinase Assays) derivatization->screening lead_opt Lead Optimization screening->lead_opt clinical Preclinical & Clinical Trials lead_opt->clinical therapeutics Potential Therapeutics (e.g., Anticancer, Antiviral) clinical->therapeutics

Caption: The role of synthesized pyrimidine derivatives in the drug development pipeline.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes for the derivatization of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a versatile building block in medicinal chemistry. The protocols detailed below enable the synthesis of a diverse range of pyrimidine derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors for oncology.

Introduction

Pyrimidine and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their structural resemblance to the purine and pyrimidine bases of DNA and RNA allows them to interact with a wide array of biological targets, including protein kinases. This compound possesses three reactive sites amenable to chemical modification: the C2-amino group, the C4-hydroxyl group, and the C5-ester functionality. This versatility makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization. This document outlines key derivatization reactions and protocols for the synthesis of advanced pyrimidine intermediates and fused heterocyclic systems.

Derivatization of this compound

The primary functional groups of the starting material can be selectively modified to introduce a variety of substituents, enabling the exploration of the chemical space around the pyrimidine core. Key transformations include chlorination of the hydroxyl group, acylation and alkylation of the amino and hydroxyl groups, and the construction of fused ring systems.

Chlorination of the C4-Hydroxyl Group

A crucial step in the derivatization of this compound is the conversion of the 4-hydroxyl group to a chloro group. This transformation activates the C4 position for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of amine, ether, and thioether functionalities.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[1][2][3]

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline or Pyridine (optional, as a base)

    • Toluene (or other high-boiling inert solvent)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Optionally, a catalytic amount of N,N-dimethylaniline or one equivalent of pyridine can be added.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Quantitative Data for Chlorination of Hydroxypyrimidines

Starting Material AnalogueChlorinating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4,6-dihydroxypyrimidinePOCl₃N,N-DimethylanilineExcess POCl₃Reflux3>90Adapted from[4]
5-NitrouracilPOCl₃N,N-DiethylanilineToluene55-65475[5]
HydroxypyrimidinesPOCl₃ (equimolar)PyridineSolvent-free1402High[1]
N-Acylation of the C2-Amino Group

Acylation of the 2-amino group is a straightforward method to introduce amide functionalities, which can serve as important hydrogen bond donors and acceptors in ligand-receptor interactions.

Experimental Protocol: Synthesis of Ethyl 2-(acetylamino)-4-hydroxypyrimidine-5-carboxylate

This protocol is based on standard N-acetylation procedures for aminopyridines and aminopyrimidines.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine or Triethylamine (as a base and solvent)

    • Ice water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Stirring apparatus

  • Procedure:

    • Dissolve this compound (1 equivalent) in pyridine or a suitable solvent with triethylamine (2 equivalents).

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Acylation of Aminopyrimidines

Starting MaterialAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195[6]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295[6]
O-Alkylation of the C4-Hydroxyl Group

Alkylation of the 4-hydroxyl group provides access to a variety of 4-alkoxypyrimidine derivatives. This reaction is typically performed under basic conditions.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-alkoxypyrimidine-5-carboxylate

This protocol is a general procedure adapted from the alkylation of similar hydroxypyrimidines.[7]

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Dimethylformamide (DMF) or Acetone

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Stirring apparatus

  • Procedure:

    • To a solution of this compound (1 equivalent) in DMF or acetone, add a base such as potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

    • After completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for O-Alkylation of Hydroxypyrimidines

| Starting Material Analogue | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Substituted pyrimidin-2(1H)-ones | 4-(Iodomethyl)pyrimidines | K₂CO₃ | Acetone | Reflux | 0.5 | 70-98 |[7] |

Synthesis of Fused Pyrimidine Derivatives

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems of significant medicinal interest.

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines can be synthesized by reacting the 2-aminopyrimidine derivative with various reagents to construct the second pyrimidine ring.

Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This protocol is based on the condensation of aminopyrimidines with aldehydes and other reagents.[8][9]

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Guanidine derivative (e.g., thiourea)

    • Glacial acetic acid or another suitable solvent

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a guanidine derivative (1 equivalent) is refluxed in glacial acetic acid for 6-12 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitate is collected by filtration.

    • The solid is washed with a small amount of cold ethanol and dried to afford the pyrimido[4,5-d]pyrimidine derivative.

Quantitative Data for Pyrimido[4,5-d]pyrimidine Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
6-Amino-2-thiouracilAldehyde, ThioureaGlacial Acetic AcidReflux8-1065-85[9]
Substituted 2-amino-4-cyanopyrimidineAmine---up to 57[8]
Synthesis of Pyrido[2,3-d]pyrimidines

The pyridine ring can be annulated onto the pyrimidine core through various condensation reactions.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from general methods for the synthesis of pyridopyrimidines from aminopyrimidines.[10][11]

  • Materials:

    • This compound

    • 1,3-Dicarbonyl compound (e.g., acetylacetone, diethyl malonate)

    • Phosphoric acid or another condensing agent

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • Heat a mixture of this compound (1 equivalent) and a 1,3-dicarbonyl compound (1.2 equivalents) in a condensing agent like phosphoric acid.

    • Maintain the temperature at 100-120 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution).

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent to obtain the pure pyrido[2,3-d]pyrimidine.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another important class of fused heterocycles that can be synthesized from aminopyrimidine precursors.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol is based on the Gewald reaction or similar cyclization strategies.[12][13]

  • Materials:

    • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (prepared as in section 1.1)

    • A compound with an active methylene group (e.g., ethyl cyanoacetate)

    • Elemental sulfur

    • A base (e.g., morpholine or triethylamine)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • A mixture of the active methylene compound, elemental sulfur, and a catalytic amount of base in ethanol is stirred at room temperature.

    • To this mixture, add Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to yield the thieno[2,3-d]pyrimidine derivative.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflows and a relevant biological signaling pathway where pyrimidine derivatives often act as inhibitors.

G cluster_0 Derivatization of this compound cluster_1 Synthesis of Fused Heterocycles start Ethyl 2-amino-4- hydroxypyrimidine-5-carboxylate chloro Ethyl 2-amino-4-chloro pyrimidine-5-carboxylate start->chloro POCl3 acyl Ethyl 2-(acetylamino)-4- hydroxypyrimidine-5-carboxylate start->acyl Acetic Anhydride alkoxy Ethyl 2-amino-4-alkoxy pyrimidine-5-carboxylate start->alkoxy Alkyl Halide, Base pyrimido Pyrimido[4,5-d]pyrimidine Derivatives start->pyrimido Aldehyde, Guanidine pyrido Pyrido[2,3-d]pyrimidine Derivatives start->pyrido 1,3-Dicarbonyl Compound thieno Thieno[2,3-d]pyrimidine Derivatives chloro->thieno Active Methylene, Sulfur, Base

Caption: Synthetic pathways for the derivatization of this compound.

EGFR_Pathway cluster_pathway EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based inhibitors.[8][14]

References

Application Notes and Protocols: The Role of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its inherent structural features, including the presence of multiple hydrogen bond donors and acceptors, and sites for chemical modification, make it an attractive starting point for developing potent and selective inhibitors of various biological targets. This document provides an overview of its applications in drug discovery, focusing on its use in the development of kinase inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.

I. Application in Cancer Therapy: Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. Derivatives of this compound have been explored as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as Signal Transducer and Activator of Transcription 6 (STAT6) and Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2).

A. STAT6 Inhibitors for Allergic and Inflammatory Diseases and Cancer

The STAT6 signaling pathway, activated by interleukins IL-4 and IL-13, plays a critical role in T-helper cell 2 (Th2) differentiation, making it a therapeutic target for allergic conditions like asthma and atopic diseases.[1][2][3] Furthermore, STAT6 is implicated in some cancers. A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and identified as potent STAT6 inhibitors.[1][2][3]

Compound IDStructureSTAT6 Inhibition IC50 (nM)[1]IL-4-induced Th2 Differentiation Inhibition IC50 (nM)[1]
AS1517499 (2t) 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide212.3
25y 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide0.700.28

This protocol is based on the synthetic schemes described for pyrimidine-5-carboxamide derivatives.[1][2][3]

  • Step 1: Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. Starting from this compound, the hydroxyl group at the 4-position is chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically carried out in an inert solvent under reflux.

  • Step 2: Amination at the 4-position. The 4-chloro substituent is displaced by reacting the product from Step 1 with benzylamine. This nucleophilic aromatic substitution is usually performed in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like triethylamine to scavenge the HCl byproduct.

  • Step 3: Amination at the 2-position. The amino group at the 2-position of the pyrimidine ring is then reacted with 2-(3-chloro-4-hydroxyphenyl)ethylamine. This reaction may require heating and the use of a high-boiling point solvent.

  • Step 4: Amidation of the ester. The ethyl ester at the 5-position is converted to the primary amide. This can be achieved by heating the ester with a solution of ammonia in a suitable solvent like methanol in a sealed tube.

  • Purification and Characterization: Each step is followed by appropriate work-up and purification techniques, such as extraction, chromatography (e.g., column chromatography on silica gel), and recrystallization. The structure of the final compound and intermediates is confirmed by analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_AS1517499 Start This compound Step1 Chlorination (POCl3) Start->Step1 Intermediate1 Ethyl 2-amino-4-chloropyrimidine-5-carboxylate Step1->Intermediate1 Step2 Amination with Benzylamine Intermediate1->Step2 Intermediate2 Ethyl 2-amino-4-(benzylamino)pyrimidine-5-carboxylate Step2->Intermediate2 Step3 Amination with 2-(3-chloro-4-hydroxyphenyl)ethylamine Intermediate2->Step3 Intermediate3 Ethyl 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxylate Step3->Intermediate3 Step4 Amidation (NH3/MeOH) Intermediate3->Step4 FinalProduct AS1517499 Step4->FinalProduct

Caption: Synthetic workflow for AS1517499.

This protocol is a generalized procedure for assessing STAT6 inhibition.[1]

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in appropriate media. The cells are then co-transfected with a STAT6 expression vector and a luciferase reporter plasmid containing STAT6 binding sites.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds (e.g., AS1517499) for a specified period.

  • Stimulation: The cells are then stimulated with human IL-4 to activate the STAT6 signaling pathway.

  • Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer and a luciferase assay kit.

  • Data Analysis: The inhibitory activity of the compounds is determined by comparing the luciferase activity in treated cells to that in untreated (vehicle control) cells. The IC50 values are calculated from the dose-response curves.

STAT6_Assay_Workflow Start HEK293 Cells Transfection Co-transfect with STAT6 expression vector and luciferase reporter plasmid Start->Transfection Treatment Treat with test compounds Transfection->Treatment Stimulation Stimulate with IL-4 Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: STAT6 Luciferase Reporter Assay workflow.

B. Dual EGFR/HER2 Inhibitors for Cancer Therapy

Derivatives of ethyl 2-amino-pyrano[3,2-c]quinoline-3-carboxylates, which share a similar structural motif with the title compound, have been developed as dual inhibitors of EGFR and HER2, two key receptor tyrosine kinases implicated in the growth and progression of various cancers.[4][5]

Compound IDStructureAntiproliferative IC50 (nM) vs. HT-29 Colon Cancer Cells[5]EGFR Inhibition IC50 (nM)[5]HER2 Inhibition IC50 (nM)[5]
3a Ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate236830
3f Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate257133
Erlotinib -30--
Lapatinib ---26

This protocol is based on the synthesis described for pyrano[3,2-c]quinoline derivatives.[4][5]

  • Reaction Setup: A mixture of the appropriate 4-hydroxy-2-quinolinone, the corresponding aromatic aldehyde, and ethyl cyanoacetate is refluxed in a suitable solvent like ethanol in the presence of a catalytic amount of a base such as piperidine.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

EGFR_HER2_Inhibitor_Synthesis Reactants 4-Hydroxy-2-quinolinone + Aromatic Aldehyde + Ethyl Cyanoacetate Reaction Reflux in Ethanol (Piperidine catalyst) Reactants->Reaction Product Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate Reaction->Product

Caption: Synthesis of pyrano[3,2-c]quinoline derivatives.

A generalized protocol for assessing kinase inhibition is provided below.[6][7][8][9]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the respective kinase (EGFR or HER2). This is often done using a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.

  • Reagents: Recombinant human EGFR or HER2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A second reagent is then added to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence intensity is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Kinase_Inhibition_Assay Start Kinase, Substrate, Test Compound Incubation1 Incubate Start->Incubation1 Add_ATP Initiate reaction with ATP Incubation1->Add_ATP Incubation2 Incubate Add_ATP->Incubation2 Stop_Reaction Stop reaction and deplete ATP Incubation2->Stop_Reaction ADP_to_ATP Convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Generate and measure luminescence ADP_to_ATP->Luminescence Analysis Calculate IC50 values Luminescence->Analysis

Caption: General workflow for a kinase inhibition assay.

II. Application in Antimicrobial Drug Discovery

The pyrimidine scaffold is also a key structural motif in many antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial and antifungal activities.

A. Thiopyrimidine-Benzenesulfonamide Conjugates

A series of 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide derivatives have been synthesized and shown to possess promising broad-spectrum antimicrobial activity, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa.[10]

Compound IDStructureMIC (µg/mL) vs. K. pneumoniae[10]MBC (µg/mL) vs. K. pneumoniae[10]MIC (µg/mL) vs. P. aeruginosa[10]MBC (µg/mL) vs. P. aeruginosa[10]
M6 2-((5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-propylsulfamoyl)phenyl)acetamide3.97.817.8115.62
M19 2-((4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-butylsulfamoyl)phenyl)acetamide7.8115.6215.6231.25
M20 2-((4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-isobutylsulfamoyl)phenyl)acetamide7.8115.6215.6231.25
M25 2-((4-(3-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-isobutylsulfamoyl)phenyl)acetamide3.97.817.8115.62

This protocol is based on the synthetic route described for these compounds.[10]

  • Step 1: Synthesis of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitriles. These key intermediates are synthesized by reacting an aromatic aldehyde, ethyl cyanoacetate, and thiourea in the presence of a base like potassium carbonate in a suitable solvent such as ethanol.

  • Step 2: Synthesis of 2-chloro-N-substituted benzenesulfonamide derivatives. These are prepared by reacting the corresponding benzenesulfonyl chloride with the appropriate amine.

  • Step 3: Coupling Reaction. The 2-mercaptopyrimidine derivative is reacted with the 2-chloro-N-substituted benzenesulfonamide derivative in a suitable solvent at room temperature to yield the final thiopyrimidine-benzenesulfonamide conjugate.

  • Purification and Characterization: The synthesized compounds are purified by recrystallization and their structures confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial_Synthesis cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Reactants1 Aromatic Aldehyde + Ethyl Cyanoacetate + Thiourea Reaction1 Base-catalyzed condensation Reactants1->Reaction1 Intermediate1 2-Mercaptopyrimidine derivative Reaction1->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Reactants2 Benzenesulfonyl chloride + Amine Reaction2 Acylation Reactants2->Reaction2 Intermediate2 2-Chloro-N-substituted benzenesulfonamide Reaction2->Intermediate2 Intermediate2->Coupling FinalProduct Thiopyrimidine-Benzenesulfonamide Conjugate Coupling->FinalProduct

Caption: Synthesis of thiopyrimidine-benzenesulfonamide conjugates.

This is a standard protocol for evaluating the antimicrobial activity of compounds.[10]

  • MIC Determination:

    • A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination:

    • A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate.

    • The plates are incubated for a further 24-48 hours.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination SerialDilution Serial dilution of test compound Inoculation Inoculate with microorganism SerialDilution->Inoculation Incubation1 Incubate Inoculation->Incubation1 Observation Observe for visible growth Incubation1->Observation MIC_Value Determine MIC Observation->MIC_Value Subculture Subculture from clear wells MIC_Value->Subculture From wells with no growth Incubation2 Incubate on agar plates Subculture->Incubation2 ColonyCount Count colonies Incubation2->ColonyCount MBC_Value Determine MBC ColonyCount->MBC_Value

Caption: Workflow for MIC and MBC determination.

Conclusion

This compound and its related structures are valuable building blocks in medicinal chemistry. They provide a versatile scaffold for the synthesis of a wide range of biologically active compounds, including potent kinase inhibitors for cancer therapy and novel antimicrobial agents. The application notes and protocols provided herein offer a foundation for researchers to further explore the potential of this chemical entity in the development of new and effective therapeutics. The presented quantitative data and detailed methodologies are intended to guide future drug discovery efforts in these important therapeutic areas.

References

Application Notes and Protocols: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and its amenability to chemical modification make it a valuable starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this pyrimidine derivative in the development of novel therapeutic agents targeting cancer, inflammatory diseases, and metabolic disorders.

I. Application in Cancer Therapy: Dual EGFR/HER-2 Inhibition

Derivatives of this compound have been successfully synthesized and evaluated as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key drivers in the progression of various cancers.

Signaling Pathway

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand Ligand->EGFR Ligand->HER2 Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibitor->HER2

Caption: EGFR/HER2 signaling pathway and point of inhibition.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities
Compound IDTarget Cell Line/KinaseIC50 (nM)
3a MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)23
EGFR Kinase68
HER-2 Kinase30
3c MCF-7 (Breast Cancer)30
HT-29 (Colon Cancer)28
HER-2 Kinase39
3d MCF-7 (Breast Cancer)31
HT-29 (Colon Cancer)28
3e MCF-7 (Breast Cancer)35
HT-29 (Colon Cancer)32
3f HT-29 (Colon Cancer)25
EGFR Kinase71
HER-2 Kinase33
3g MCF-7 (Breast Cancer)42
HT-29 (Colon Cancer)30
3h MCF-7 (Breast Cancer)49
HT-29 (Colon Cancer)34
Erlotinib MCF-7 (Breast Cancer)40
HT-29 (Colon Cancer)30
Lapatinib HER-2 Kinase26

Experimental Protocols

synthesis_workflow Reactants 4-hydroxy-2-quinolinones (1a-f) + Ethyl 2-cyano-3-phenylacrylates (2a-c) Solvent_Catalyst DMF K2CO3 Reactants->Solvent_Catalyst Reaction Stirring at room temperature Solvent_Catalyst->Reaction Workup Pour into ice water Filter precipitate Wash with water Dry Reaction->Workup Purification Recrystallization from ethanol Workup->Purification Product Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates (3a-k) Purification->Product

Caption: General synthetic workflow for pyrano[3,2-c]quinolines.

Protocol:

  • To a solution of the appropriate 4-hydroxy-2-quinolinone (1 mmol) and ethyl 2-cyano-3-phenylacrylate (1 mmol) in dimethylformamide (DMF, 10 mL), add anhydrous potassium carbonate (K2CO3, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with distilled water and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford the desired ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate derivatives.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve.

Protocol:

  • Prepare a reaction mixture containing the respective kinase (EGFR or HER2), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[1][2]

  • Add the synthesized compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).[1][2]

  • Record the luminescence signal, which is proportional to the kinase activity.

  • Calculate the IC50 values from the dose-response curves.

II. Application in Allergic and Inflammatory Diseases: STAT6 Inhibition

Pyrimidine derivatives have been investigated as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are central to T-helper cell 2 (Th2) differentiation and allergic inflammatory responses.[3][4][5]

Signaling Pathway

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK JAK IL4R->JAK IL13R IL-13 Receptor IL13R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 (Dimer) STAT6->pSTAT6 Dimerization Gene_Expression Gene Transcription (Th2 Differentiation, Allergic Inflammation) pSTAT6->Gene_Expression Translocation IL4 IL-4 IL4->IL4R IL13 IL-13 IL13->IL13R Inhibitor Pyrimidine-based Inhibitor Inhibitor->STAT6 Inhibits Phosphorylation

Caption: IL-4/IL-13/STAT6 signaling pathway and point of inhibition.

Quantitative Data: STAT6 Inhibition
Compound IDAssayIC50 (nM)
AS1517499 STAT6 Inhibition21
IL-4-induced Th2 differentiation of mouse spleen T cells2.3
Experimental Protocols

Protocol:

  • Coat a 96-well plate with a STAT6-specific capture antibody overnight at 4°C.

  • Wash the plate and block with 1% BSA in PBS for 1 hour.

  • Prepare cell lysates from a suitable cell line (e.g., a human lymphoma cell line) pre-treated with various concentrations of the test compound and stimulated with IL-4.

  • Add the cell lysates to the wells and incubate for 2 hours.

  • Wash the plate and add a detection antibody against phosphorylated STAT6 (p-STAT6).

  • Incubate for 1 hour, then wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • After another incubation and wash, add a TMB substrate solution and stop the reaction with sulfuric acid.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol:

  • Isolate naive CD4+ T cells from mouse spleens.

  • Culture the cells in the presence of anti-CD3 and anti-CD28 antibodies, IL-2, and IL-4 to induce Th2 differentiation.

  • Add the test compounds at various concentrations to the culture medium.

  • After 5-7 days, harvest the cells and re-stimulate them.

  • Measure the production of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the culture supernatant by ELISA.

  • Determine the IC50 for the inhibition of Th2 differentiation based on the reduction in cytokine levels.

III. Application in Metabolic Diseases: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The pyrimidine scaffold is also a key structural motif in the design of inhibitors of dipeptidyl peptidase IV (DPP-IV), a therapeutic target for type 2 diabetes. DPP-IV inhibitors prevent the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion.[6][7]

Mechanism of Action

DPP4_Inhibition GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Degradation Insulin_Secretion Increased Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion GLP1_GIP->Glucagon_Secretion Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Inhibitor Pyrimidine-based DPP-IV Inhibitor Inhibitor->DPP4

Caption: Mechanism of action of DPP-IV inhibitors.

Quantitative Data: DPP-IV Inhibition
Compound IDTargetIC50 (nM)
Sitagliptin DPP-IV18
Compound 46 (dihydropyrimidine-based) DPP-IV2

Note: The specific this compound derivative with DPP-IV inhibitory activity was not explicitly detailed with quantitative data in the provided search results. The data for Compound 46 is from a study on a dihydropyrimidine-based scaffold, highlighting the potential of this class of compounds.[2]

Experimental Protocols

Protocol:

  • The synthesis of pyrimidine-based DPP-IV inhibitors often involves a multi-step process starting from a substituted pyrimidine core.

  • A common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with a desired amine-containing side chain.

  • The side chain is typically designed to mimic the dipeptide substrate of DPP-IV and often contains a primary or secondary amine that interacts with the active site of the enzyme.

  • Purification of the final compounds is typically achieved by column chromatography or recrystallization.

Protocol:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Add human recombinant DPP-IV enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Pre-incubate the enzyme and inhibitors for 10-15 minutes at room temperature.

  • Initiate the reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).

  • The rate of the reaction is proportional to the DPP-IV activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of potent and selective inhibitors for a range of therapeutic targets. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers engaged in the design and synthesis of novel pyrimidine-based drug candidates. Further exploration of this versatile molecule is warranted to unlock its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route involving the condensation of diethyl ethoxymethylenemalonate and a guanidine salt.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure that your starting materials, diethyl ethoxymethylenemalonate and the guanidine salt (e.g., guanidine carbonate), are of high purity. Impurities can interfere with the reaction.

  • Base Concentration and Type: The basicity of the reaction medium is crucial. If using a base like potassium hydroxide, ensure it is fully dissolved before adding the reactants. The molar ratio of the base to the reactants can also affect the yield.[1]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. In a documented procedure, the temperature was gradually increased from 20°C to 35°C over 3 hours.[1] Deviations from the optimal temperature range can lead to incomplete reaction or the formation of side products.

  • Addition Rate of Reactants: The slow, dropwise addition of diethyl ethoxymethylenemalonate to the solution of guanidine and base is important.[1] A rapid addition can lead to localized high concentrations and potentially unwanted side reactions.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Product Precipitation and Isolation: The product should precipitate from the reaction mixture as a solid.[1] Ensure the mixture is adequately cooled (e.g., 0-5°C) to maximize precipitation before filtration.[1] Incomplete precipitation will result in product loss.

Question: I am observing the formation of significant side products. How can I minimize them?

Answer:

The formation of side products can often be suppressed by optimizing the reaction conditions:

  • Temperature Control: As mentioned above, maintaining the correct temperature profile is critical. Exceeding the optimal temperature can promote side reactions.

  • Stoichiometry of Reactants: While a 1:1 molar ratio of the key reactants is typical for pyrimidine synthesis, slight adjustments might be necessary. Ensure accurate measurement of your starting materials.

  • Order of Addition: Adding the diethyl ethoxymethylenemalonate slowly to the guanidine solution helps to maintain a controlled reaction environment, minimizing the formation of byproducts.[1]

  • pH Control during Workup: During the workup and precipitation of the product, careful adjustment of the pH is important for selective precipitation of the desired compound.

Question: The isolated product is impure. What is the best method for purification?

Answer:

Recrystallization is a highly effective method for purifying this compound. A reported procedure with a final yield of 95% utilized a two-step recrystallization process:

  • Initial Recrystallization: The crude product can be recrystallized from an ethanol/water solvent mixture.[1]

  • Secondary Recrystallization: For higher purity, the dried product can be redissolved in a 60% water/40% ethanol mixed solvent. The solution can be heated to ensure complete dissolution and then slowly cooled to room temperature to allow for the formation of pure crystals.[1]

It is noted that the initial recrystallized solution may be turbid and can be clarified by heating.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the cyclocondensation reaction between diethyl ethoxymethylenemalonate and a guanidine salt, such as guanidine carbonate, in the presence of a base like potassium hydroxide.[1]

Q2: What is the role of the base in this reaction?

A2: The base serves two primary purposes. First, if a guanidine salt (like guanidine hydrochloride or carbonate) is used, the base is required to generate the free guanidine base in situ. Second, the basic conditions facilitate the cyclization reaction to form the pyrimidine ring.

Q3: Can other bases be used for this synthesis?

A3: While potassium hydroxide is a common choice, other strong bases like sodium ethoxide or sodium hydroxide could potentially be used. However, the specific reaction conditions, such as solvent and temperature, may need to be re-optimized for different bases.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Potassium hydroxide and other strong bases are corrosive and should be handled with care.

Data Presentation

Table 1: Reactant Quantities for a Laboratory-Scale Synthesis

ReactantMolecular Weight ( g/mol )QuantityMoles (approx.)
Potassium Hydroxide56.111.070 kg19.07
Guanidine Carbonate180.162.0 kg11.10
Diethyl ethoxymethylenemalonate216.222.4 kg11.10
Water (solvent)18.0210 L-

Data extracted from a synthesis procedure described on ChemicalBook.[1]

Table 2: Optimized Reaction Conditions

ParameterValue
Initial Temperature~20°C
Final Temperature35°C
Duration of Addition3 hours
Cooling Temperature for Precipitation0-5°C

Data extracted from a synthesis procedure described on ChemicalBook.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a procedure reported to yield a high purity product.[1]

  • Preparation of the Base Solution: In a suitable reaction vessel (e.g., a 20 L three-necked flask), dissolve 1.070 kg of potassium hydroxide (KOH) in 10 L of distilled water. Stir until the KOH is completely dissolved, forming a clear solution.

  • Addition of Guanidine Salt: To the stirred KOH solution, add 2.0 kg of guanidine carbonate. Continue stirring to ensure its complete dissolution. Maintain the temperature of the reaction system at approximately 20°C.

  • Addition of Diethyl ethoxymethylenemalonate: Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to the reaction mixture. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid is expected to precipitate during the reaction.

  • Product Isolation: After the addition is complete, cool the reaction mixture to 0-5°C to maximize the precipitation of the product. Filter the mixture to collect the light yellow solid. Wash the collected solid thoroughly with ice water.

  • Initial Purification (Recrystallization): Recrystallize the crude product from an ethanol/water solvent mixture. Dry the recrystallized product in an oven at 40°C.

  • Secondary Purification (Recrystallization): For enhanced purity, dissolve the dried product in a 60% water/40% ethanol mixed solvent (a volume of 15 L was used for the quantity in this protocol). If the initial solution is turbid, it can be clarified by heating with steam for about 1 hour. Allow the solution to slowly cool to room temperature. Crystallization is reported to begin at around 39°C.

  • Final Drying: Collect the purified crystals by filtration and dry them in a vacuum oven to obtain the final product. A yield of 95% has been reported using this method.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Dissolve KOH in Water add_guanidine Add Guanidine Carbonate prep_base->add_guanidine add_deem Slowly Add Diethyl ethoxymethylenemalonate (20°C to 35°C over 3h) add_guanidine->add_deem cool Cool to 0-5°C add_deem->cool filter Filter & Wash with Ice Water cool->filter recryst1 Recrystallize from Ethanol/Water filter->recryst1 recryst2 Secondary Recrystallization (60% Water/40% Ethanol) recryst1->recryst2 dry Dry in Vacuum Oven recryst2->dry final_product final_product dry->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reactants Reactant Quality cluster_conditions Reaction Conditions cluster_isolation Product Isolation start Low Yield Issue check_purity Check Purity of Reactants start->check_purity check_stoich Verify Stoichiometry start->check_stoich check_temp Verify Temperature Profile (20-35°C) start->check_temp check_addition Ensure Slow Addition Rate start->check_addition check_time Monitor Reaction Time (TLC) start->check_time check_base Confirm Base Concentration start->check_base check_cooling Ensure Adequate Cooling (0-5°C) start->check_cooling check_filtration Optimize Filtration and Washing start->check_filtration solution Improved Yield check_purity->solution check_stoich->solution check_temp->solution check_addition->solution check_time->solution check_base->solution check_cooling->solution check_filtration->solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the condensation reaction between diethyl ethoxymethylenemalonate (DEEM) and guanidine in the presence of a base, typically sodium ethoxide in ethanol.

Q2: Why is the reaction mixture turning dark or forming a significant amount of tar-like substance?

A2: Darkening of the reaction mixture often indicates polymerization of the starting material, diethyl ethoxymethylenemalonate, which can be initiated by heat or impurities. It can also be due to decomposition of the product under harsh reaction conditions.

Q3: My final product has a low melting point and appears impure even after recrystallization. What could be the issue?

A3: This could be due to the presence of various by-products that have similar solubility to the desired product. Common culprits include unreacted starting materials, hydrolyzed intermediates, or side-reaction products. Further purification by column chromatography or repeated recrystallizations from different solvent systems may be necessary.

Q4: I am observing a significant amount of a water-soluble impurity. What could it be?

A4: A likely water-soluble impurity is the hydrolyzed form of the final product, 2-amino-4-hydroxypyrimidine-5-carboxylic acid, or salts of guanidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction.- Ensure stoichiometric amounts of reactants or a slight excess of guanidine.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase reaction time or temperature cautiously, while monitoring for decomposition.
2. Sub-optimal reaction temperature.- Maintain the recommended reaction temperature. Temperatures that are too high can lead to polymerization of DEEM and product degradation.
3. Presence of moisture.- Use anhydrous ethanol and ensure all glassware is thoroughly dried. Moisture can lead to the hydrolysis of DEEM and the final product.
4. Inefficient purification.- Optimize the recrystallization solvent system. A mixture of ethanol and water is commonly used.[1] - If recrystallization is insufficient, consider column chromatography.
Formation of a White Precipitate (other than the product) 1. Guanidine carbonate formation.- If using guanidine hydrochloride and sodium ethoxide, ensure complete reaction to form free guanidine. Incomplete reaction can lead to the precipitation of unreacted guanidine salts.
2. Formation of 2,4-diamino-6-hydroxypyrimidine.- This by-product can form if the DEEM starting material is contaminated with or degrades to ethyl cyanoacetate. Use high-purity DEEM.
Product is an off-white or yellowish solid 1. Presence of polymeric by-products.- Ensure the reaction temperature is not too high. - Purify the product thoroughly by recrystallization, potentially with the use of activated charcoal to remove colored impurities.
2. Residual starting materials or intermediates.- Optimize the purification process to effectively remove unreacted DEEM and guanidine.
Difficulty in isolating the product 1. Product is soluble in the reaction mixture.- After the reaction is complete, cooling the mixture to 0-5°C can help precipitate the product.[1] - If the product remains in solution, the solvent may need to be partially or fully removed under reduced pressure.
2. Formation of an emulsion during workup.- If an aqueous workup is performed, breaking the emulsion can be achieved by adding a saturated brine solution.

Summary of Potential By-products

While exact quantitative data for by-product formation is not extensively reported in the literature, the following table summarizes the most likely by-products based on the known reactivity of the reagents and reaction conditions.

By-product Chemical Structure Potential Origin Impact on Synthesis
2-Amino-4-hydroxypyrimidine-5-carboxylic acid C₅H₅N₃O₃Hydrolysis of the ester group of the final product.Can be a major impurity if water is present in the reaction or during workup. It is more polar than the desired product.
2-Amino-4-hydroxypyrimidine C₄H₅N₃ODecarboxylation of the carboxylic acid by-product or the final product under harsh conditions.Can be difficult to separate from the desired product due to structural similarity.
Diethyl diethoxymethylmalonate C₁₁H₂₂O₅Incomplete reaction during the synthesis of the starting material, diethyl ethoxymethylenemalonate (DEEM).Can react with guanidine to form a different pyrimidine derivative or remain as an impurity.
Poly(diethyl ethoxymethylenemalonate) (C₁₀H₁₆O₅)nSelf-condensation/polymerization of DEEM, especially at elevated temperatures.Leads to the formation of tar-like substances, reducing the yield and complicating purification.
2,4-Diamino-6-hydroxypyrimidine C₄H₆N₄OReaction of guanidine with ethyl cyanoacetate, which may be present as an impurity in DEEM or formed from its degradation.A common by-product in related pyrimidine syntheses that can co-precipitate with the desired product.
Melamine (and other triazines) C₃H₆N₆Self-condensation of guanidine, particularly under basic conditions and at higher temperatures.Can be present as a crystalline impurity that is difficult to remove.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of pyrimidine derivatives.

Materials:

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Guanidine hydrochloride

  • Sodium metal

  • Anhydrous ethanol

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has reacted.

  • Formation of Free Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.

  • Reaction with DEEM: To the slurry containing free guanidine, add diethyl ethoxymethylenemalonate (1.0 equivalent) dropwise at room temperature.

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C to maximize precipitation of the product.[1]

  • Filtration and Washing: Filter the precipitated solid and wash it with a small amount of cold anhydrous ethanol to remove any unreacted starting materials and soluble impurities.

  • Neutralization and Recrystallization: Dissolve the crude product in hot water and adjust the pH to 6-7 with dilute hydrochloric acid. This will precipitate the product. Allow the solution to cool to room temperature and then in an ice bath to effect crystallization.

  • Final Purification: Collect the crystals by filtration, wash with cold water, and dry under vacuum to obtain this compound as a white to off-white solid.

Visualizations

Synthesis_Pathway DEEM Diethyl Ethoxymethylenemalonate Intermediate Reaction Intermediate DEEM->Intermediate + Guanidine Guanidine Guanidine Guanidine->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_reactants Starting Materials cluster_byproducts Potential By-products cluster_product_byproducts Product-Related By-products DEEM Diethyl Ethoxymethylenemalonate Hydrolysis_DEEM Hydrolysis Product (Diethyl Malonate) DEEM->Hydrolysis_DEEM Moisture Polymer_DEEM Polymerization DEEM->Polymer_DEEM Heat Guanidine Guanidine SelfCond_Guan Self-Condensation (e.g., Melamine) Guanidine->SelfCond_Guan Base/Heat Diamino_Pyrimidine 2,4-Diamino-6-hydroxypyrimidine Guanidine->Diamino_Pyrimidine + Ethyl Cyanoacetate (Impurity) Product This compound Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis_Product Moisture/Base Decarbox_Product Decarboxylation Product Hydrolysis_Product->Decarbox_Product Heat

References

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate solubility issues in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in their reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid that is sparingly soluble in water.[1][2] Its solubility is known to be influenced by pH. For instance, it can be dissolved in an aqueous solution and then precipitated by adjusting the pH to a neutral range of 6-7.[3] The compound's predicted XLogP3 value of -0.2 suggests it is relatively hydrophilic.[4] Recrystallization protocols for this compound often employ a mixture of ethanol and water, indicating that it has better solubility in polar protic solvents, particularly with heating.[5]

Q2: In which common organic solvents is this compound likely to be soluble?

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent. A synthesis procedure describes dissolving the compound in water and then causing it to precipitate by adjusting the pH to 6-7 with dilute hydrochloric acid.[3] This suggests that the compound is more soluble in basic conditions and less soluble in neutral or acidic conditions. The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated, influencing the molecule's overall charge and its interaction with polar solvents like water.

Q4: Can I heat the reaction mixture to improve solubility?

Yes, heating is a common technique to increase the solubility of many compounds, and it is likely to be effective for this compound, especially in polar protic solvents. Recrystallization procedures for this compound involve dissolving it in a hot solvent or solvent mixture.[5] However, it is crucial to first assess the thermal stability of the compound and other reactants in your specific reaction to avoid degradation.

Troubleshooting Guide for Solubility Issues

If you are facing challenges with dissolving this compound in your reaction medium, consider the following troubleshooting steps.

Problem: The compound is not dissolving in the chosen solvent.

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Troubleshooting Actions start Compound fails to dissolve check_solvent Is the solvent appropriate? start->check_solvent sonicate Apply sonication start->sonicate Partial dissolution check_temp Is the temperature optimal? check_solvent->check_temp change_solvent Select a more polar solvent or use a co-solvent check_solvent->change_solvent No check_ph Is the pH suitable? check_temp->check_ph heat Gradually heat the mixture check_temp->heat No adjust_ph Adjust pH (if aqueous) check_ph->adjust_ph No cluster_causes Potential Causes precipitation Compound Precipitates temp_change Temperature Change temp_change->precipitation ph_shift pH Shift in Reaction ph_shift->precipitation solvent_polarity_change Change in Solvent Polarity solvent_polarity_change->precipitation product_formation Formation of an Insoluble Product/Complex product_formation->precipitation start Start prepare_sat_sol Prepare Saturated Solution start->prepare_sat_sol equilibrate Equilibrate at Constant Temperature prepare_sat_sol->equilibrate sample_supernatant Sample Supernatant equilibrate->sample_supernatant weigh_sample Weigh Sampled Solution sample_supernatant->weigh_sample evaporate_solvent Evaporate Solvent weigh_sample->evaporate_solvent weigh_residue Weigh Dried Residue evaporate_solvent->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

References

preventing decomposition of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential decomposition pathways and strategies to mitigate them.

Issue 1: Low Yield of the Final Product

A low yield can be attributed to several factors, including incomplete reaction, product decomposition, or mechanical loss during workup and purification.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction - Ensure stoichiometric amounts of high-purity starting materials (Guanidine and Diethyl ethoxymethylenemalonate) are used. - Optimize reaction time; monitor reaction progress using TLC or HPLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture.Increased conversion of starting materials to the desired product.
Product Decomposition during Reaction - Maintain the reaction temperature strictly, as elevated temperatures can promote decomposition. For the synthesis using potassium hydroxide, a gradual increase from 20°C to 35°C is recommended.[1] - Use a milder base or a buffered system if significant decomposition is suspected under strongly basic conditions.Minimized formation of degradation products, leading to a higher yield of the target compound.
Product Loss during Workup - Carefully adjust the pH to 6-7 during precipitation to ensure maximum recovery. - Use ice-cold water for washing the precipitate to minimize dissolution.[1]Reduced loss of product during the isolation phase.
Product Decomposition during Purification - Avoid prolonged heating during recrystallization. Use a suitable solvent mixture like ethanol/water and heat just enough to dissolve the solid.[1] - Consider alternative purification methods like column chromatography if recrystallization leads to significant loss.Enhanced recovery of pure product post-purification.

Issue 2: Impure Final Product (Presence of Side Products)

The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

Potential CauseRecommended SolutionExpected Outcome
Hydrolysis of the Ester Group - Avoid excessively high concentrations of strong bases and prolonged reaction times. - During workup, neutralize the reaction mixture promptly and avoid exposing the product to highly acidic or basic conditions for extended periods.Reduced formation of the corresponding carboxylic acid impurity (2-amino-4-hydroxy-pyrimidine-5-carboxylic acid).
Decarboxylation of the Carboxylic Acid Impurity - If the carboxylic acid impurity is formed, subsequent heating can lead to decarboxylation. Minimize heat exposure during all stages of the synthesis and purification.Prevention of the formation of 2-amino-4-hydroxypyrimidine as a byproduct.
Side reactions of Starting Materials - Control the rate of addition of diethyl ethoxymethylenemalonate to the guanidine solution to prevent localized high concentrations and potential side reactions.[1] - Ensure the quality of starting materials, as impurities in them can lead to undesired byproducts.A cleaner reaction profile with fewer unidentified impurities.

Issue 3: Difficulty in Product Crystallization/Purification

Challenges in obtaining a pure, crystalline product often indicate the presence of persistent impurities.

Potential CauseRecommended SolutionExpected Outcome
Presence of Tarry Byproducts - Optimize the reaction temperature to prevent polymerization or charring of reagents. - An activated carbon treatment of the solution before crystallization may help in removing colored and tarry impurities.A cleaner crude product that is easier to crystallize.
Inappropriate Recrystallization Solvent - Experiment with different solvent systems. An ethanol/water mixture is reported to be effective.[1] - Employ slow cooling to encourage the formation of well-defined crystals.Improved crystal quality and purity of the final product.
Oily Product Formation - Ensure all starting materials and solvents are dry, as water can sometimes interfere with crystallization. - Try seeding the supersaturated solution with a small crystal of the pure product to induce crystallization.Formation of a solid, crystalline product instead of an oil.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during synthesis?

A1: The two main decomposition pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under either acidic or, more commonly, basic conditions used in the synthesis. This reaction will yield 2-amino-4-hydroxypyrimidine-5-carboxylic acid.

  • Decarboxylation: The carboxylic acid, formed from hydrolysis, can subsequently lose carbon dioxide upon heating to form 2-amino-4-hydroxypyrimidine.

Q2: How can I monitor the progress of the reaction and detect the formation of byproducts?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and to quantify the presence of impurities, High-Performance Liquid Chromatography (HPLC) is the recommended technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

Q3: What is the optimal pH for precipitating the product during workup?

A3: The product should be precipitated by adjusting the pH of the reaction mixture to near neutral (pH 6-7). This minimizes the solubility of the product in the aqueous medium and reduces the risk of acid or base-catalyzed decomposition.

Q4: Are there any specific storage conditions recommended for the final product to prevent decomposition?

A4: The final product, this compound, should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to protect it from moisture and atmospheric contaminants. The safety data sheet indicates that the compound is stable under normal conditions.[2]

Q5: Can alternative bases be used for the synthesis?

A5: While potassium hydroxide is a commonly used base, other bases like sodium ethoxide or sodium tert-butanol can also be employed. The choice of base can influence the reaction rate and the profile of byproducts. It is advisable to perform small-scale optimization experiments to determine the most suitable base and reaction conditions for your specific setup to maximize yield and purity.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure and is provided as a general guideline.[1]

Materials:

  • Guanidine carbonate

  • Potassium hydroxide (KOH)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Distilled water

  • Ethanol

  • Acetone

  • Ice

Procedure:

  • Preparation of the Guanidine Solution: In a suitable reaction vessel, dissolve potassium hydroxide in distilled water with stirring until a clear solution is obtained. To this solution, add guanidine carbonate and continue stirring until it is completely dissolved.

  • Reaction: Maintain the temperature of the guanidine solution at approximately 20°C. Slowly add diethyl ethoxymethylenemalonate dropwise to the reaction mixture over a period of about 3 hours. During the addition, allow the reaction temperature to gradually increase to 35°C. A yellow solid is expected to precipitate during the reaction.

  • Isolation of the Crude Product: After the addition is complete, cool the reaction mixture to 0-5°C. Filter the precipitated solid and wash it thoroughly with ice-cold water.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot ethanol/water mixture. If the solution is turbid, it can be clarified by heating. Allow the solution to cool slowly to room temperature to induce crystallization.

  • Final Drying: Collect the recrystallized product by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40°C) to a constant weight.

ParameterRecommended Value/Condition
Base Potassium Hydroxide
Solvent Water
Reactants Guanidine Carbonate, Diethyl ethoxymethylenemalonate
Reaction Temperature 20°C to 35°C (gradual increase)
Precipitation pH 6 - 7
Purification Method Recrystallization from Ethanol/Water
Drying Temperature ~40°C under vacuum

Visualizations

Decomposition_Pathway main_compound This compound hydrolysis_product 2-amino-4-hydroxypyrimidine-5-carboxylic acid main_compound->hydrolysis_product  Hydrolysis (Base/Acid Catalyzed) decarboxylation_product 2-amino-4-hydroxypyrimidine hydrolysis_product->decarboxylation_product  Decarboxylation (Heat)

Caption: Potential decomposition pathway of the target compound.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a widely used method involving the condensation of guanidine with diethyl ethoxymethylene malonate.

Issue Potential Cause(s) Recommended Action(s)
Low Product Yield (<75%) Incomplete reaction; unreacted starting materials remaining.[1][2]- Catalyst Addition: Introduce silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) at a concentration of 5% (w/v) to the reaction mixture. This has been shown to significantly improve reaction yields by promoting the cyclization step.[1][2] - Temperature Control: Ensure gradual and controlled addition of diethyl ethoxymethylene malonate while maintaining the reaction temperature around 20°C.[3] - Base Concentration: Verify the complete dissolution of potassium hydroxide and guanidine carbonate to ensure a homogeneous basic environment.
Precipitate Fails to Form or is Scanty - Incorrect stoichiometry of reactants. - Inadequate reaction time. - Suboptimal reaction temperature.- Verify Stoichiometry: Double-check the molar ratios of guanidine carbonate and diethyl ethoxymethylene malonate. - Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) to ensure completion. The formation of the yellow precipitate is a critical rate-determining step.[1][2] - Maintain Temperature: Ensure the reaction is maintained at the optimal temperature to facilitate precipitate formation.
Product Purity Issues After Recrystallization - Inefficient removal of unreacted starting materials or byproducts. - Inappropriate solvent ratio for recrystallization. - Trapped impurities within the crystal lattice.- Thorough Washing: After filtration, wash the crude product thoroughly with ice-cold water to remove water-soluble impurities.[3] - Optimize Recrystallization: Utilize an ethanol/water solvent mixture for recrystallization. A 40% ethanol in water solution has been reported to be effective.[3] For turbid solutions, heating with steam for an hour can aid clarification before cooling.[3] - Slow Cooling: Allow the recrystallization solution to cool slowly to room temperature to encourage the formation of pure crystals.[3]
Difficulty in Isolating the Product - Fine precipitate that is difficult to filter. - Product remains partially dissolved in the mother liquor.- Cooling: Cool the reaction mixture to 0-5°C before filtration to maximize product precipitation.[1][2][3] - Filter Aid: If the precipitate is very fine, consider using a filter aid (e.g., celite) to improve filtration efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the large-scale synthesis of this compound?

A1: In commercially deployed processes without catalytic enhancement, yields are often in the range of 70-75%.[1][2] However, with the use of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) as a catalyst, yields can be significantly improved to as high as 95%.[3]

Q2: What is the role of the silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) in the synthesis?

A2: The Fe3O4@SiO2 nanoparticles act as a "near-homogeneous" catalyst. The acidic silica surface is believed to stabilize the heteroatoms involved in the reaction, thereby promoting the cyclization step and leading to a higher product yield.[1][2] The magnetic nature of the particles also allows for their easy removal from the reaction mixture using an external magnet.[3]

Q3: What is the recommended procedure for recrystallization?

A3: A common and effective method for purification is recrystallization from an ethanol-water mixture.[1][2] The crude product can be dissolved in a 60% water/40% ethanol mixed solvent.[3] If the initial solution is turbid, it can be clarified by heating with steam. Crystallization should begin as the solution cools, and it should be allowed to cool slowly to room temperature to ensure the formation of pure crystals.[3]

Q4: Are there alternative synthesis routes for related pyrimidine compounds?

A4: Yes, various methods for synthesizing pyrimidine derivatives have been reported. These include reactions between β-ketoesters and amidines, and polymer-assisted synthesis.[4][5] However, for this compound, the condensation of guanidine with diethyl ethoxymethylene malonate is a widely utilized approach.

Q5: What are the key safety precautions to consider during this synthesis?

A5: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction involves the use of potassium hydroxide, which is corrosive. Ensure the reaction is carried out in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) of each reagent.[6]

Experimental Protocols

Key Experiment: Catalytic Synthesis of this compound using Fe3O4@SiO2 Nanoparticles

This protocol is adapted from a reported high-yield synthesis method.[3]

Materials:

  • Potassium hydroxide (KOH)

  • Distilled water

  • Silica-functionalized magnetic nanoparticles (Fe3O4@SiO2)

  • Guanidine carbonate

  • Diethyl ethoxymethylene malonate

  • Acetone

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 1.070 kg of potassium hydroxide in 10 L of distilled water with stirring until a clear solution is formed.

  • Add 5 g of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) to the solution.

  • While stirring continuously, add 2 kg of guanidine carbonate to the mixture and stir until it is completely dissolved. Maintain the temperature of the reaction system at approximately 20°C.

  • Gradually add diethyl ethoxymethylene malonate to the reaction mixture. A yellow solid will precipitate during the reaction.

  • Once the reaction is complete, cool the mixture.

  • Separate and remove the Fe3O4@SiO2 nanoparticles using an external magnet. Wash the collected nanoparticles with acetone and dry them for reuse.

  • Further cool the reaction mixture to 0-5°C and filter to collect the light yellow crude product.

  • Wash the crude product thoroughly with ice-cold water.

  • Recrystallize the crude product from an ethanol/water solvent mixture (e.g., 40% ethanol).

  • Dry the final product in an oven at 40°C. A secondary recrystallization can be performed to achieve higher purity.

Visualizations

experimental_workflow start Start: Prepare Reagents dissolve_koh Dissolve KOH in Water start->dissolve_koh add_catalyst Add Fe3O4@SiO2 Nanoparticles dissolve_koh->add_catalyst add_guanidine Add Guanidine Carbonate add_catalyst->add_guanidine add_malonate Add Diethyl Ethoxymethylene Malonate (Precipitation Occurs) add_guanidine->add_malonate cool_reaction Cool Reaction Mixture add_malonate->cool_reaction separate_catalyst Separate Catalyst (Magnet) cool_reaction->separate_catalyst cool_filter Cool to 0-5°C & Filter separate_catalyst->cool_filter wash_product Wash with Ice Water cool_filter->wash_product recrystallize Recrystallize (Ethanol/Water) wash_product->recrystallize dry_product Dry Final Product recrystallize->dry_product end_product End: Pure Product dry_product->end_product

Caption: Experimental workflow for the catalytic synthesis.

troubleshooting_logic issue_node issue_node cause_node cause_node action_node action_node low_yield Low Yield (<75%) incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction is caused by add_catalyst Add Fe3O4@SiO2 Catalyst incomplete_reaction->add_catalyst address with control_temp Control Temperature incomplete_reaction->control_temp address with

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Characterization of Impurities in Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for the characterization of impurities in Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate samples.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are impurities in the context of this compound?

A1: Impurities are any components present in the drug substance or drug product that are not the desired chemical entity, this compound.[1] According to the International Council for Harmonisation (ICH) guidelines, these can be classified into three main categories:

  • Organic Impurities: These can arise during the manufacturing process or storage.[2] They include starting materials, by-products, intermediates, degradation products, and reagents.[1][2]

  • Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other materials like filter aids or charcoal.[1]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[1]

Q2: Why is it critical to characterize impurities?

A2: The identification, quantification, and control of impurities are crucial parts of the drug development process.[2] Even small amounts of certain impurities can affect the safety and efficacy of the final pharmaceutical product.[1] Regulatory bodies like the FDA and EMA require thorough impurity profiling to ensure product quality and patient safety.[2] Some impurities may have undesired biological activity or toxicity, including potential genotoxicity, which requires them to be controlled at much lower levels than typical impurities.[2]

Q3: What are the common regulatory guidelines for impurities?

A3: The primary guidelines are from the International Council for Harmonisation (ICH). Key documents include:

  • ICH Q3A(R2): Impurities in New Drug Substances.

  • ICH Q3B(R2): Impurities in New Drug Products.[3]

  • ICH Q3C(R8): Guideline for Residual Solvents.[4]

  • ICH Q3D(R2): Guideline for Elemental Impurities.[4]

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities.[2] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[1]

Q4: What are the primary analytical techniques used for impurity profiling?

A4: A variety of analytical techniques are employed to separate, identify, and quantify impurities. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the gold standards for separating and quantifying organic impurities.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight and structural information.[5][6][7]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are ideal for analyzing volatile organic impurities, such as residual solvents.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[5][6]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique used for detecting and quantifying elemental impurities.[7]

Potential Impurities in this compound

The characterization process begins with understanding the potential impurities that may arise from the synthesis and degradation of this compound. A common synthesis route involves the reaction of guanidine salts with diethyl ethoxymethylenemalonate.[8]

Table 1: Potential Process-Related and Degradation Impurities

Impurity TypePotential Impurity NamePotential Source
Starting Material Guanidine CarbonateIncomplete reaction
Starting Material Diethyl ethoxymethylenemalonateIncomplete reaction
Intermediate Diethyl 2-(guanidinomethylene)malonateUncyclized intermediate
By-product 2,4-Diamino-6-hydroxypyrimidineSide reaction of guanidine
By-product Diethyl malonateHydrolysis of starting material
Degradation Product 2-Amino-4-hydroxypyrimidine-5-carboxylic acidHydrolysis of the ethyl ester
Degradation Product GuanidineDegradation of the main compound

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of impurities. Method optimization will be required for specific impurity profiles.

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

3. Data Analysis:

  • Integrate all peaks. Calculate the percentage of each impurity using the area normalization method. For quantitative analysis, use a reference standard of this compound and any available impurity standards to create calibration curves.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Q: Why am I seeing baseline noise or drift in my chromatogram?

A: Baseline issues can obscure small impurity peaks and affect integration accuracy.

  • Possible Causes & Solutions:

    • Air Bubbles in the System: Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove any trapped air.[9][10]

    • Contaminated Mobile Phase or Detector Cell: Prepare fresh mobile phase with high-purity solvents.[11] Flush the detector cell with a strong, miscible solvent like isopropanol.[9]

    • Pump Malfunction: Check for leaks around pump seals and fittings. Worn seals can cause pressure fluctuations and baseline noise.[9][10]

    • Temperature Fluctuations: Ensure the column oven is functioning correctly and maintaining a stable temperature.[9]

    • Incomplete Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample.[9]

Q: My peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape compromises resolution and the accuracy of quantification.

  • Possible Causes & Solutions:

    • Column Contamination or Degradation: Flush the column with a strong solvent. If the problem persists, the column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Consider replacing the guard column or the analytical column.[9]

    • Mismatched Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10][11]

    • Secondary Silanol Interactions: For basic compounds like aminopyrimidines, free silanol groups on the silica-based column can cause peak tailing. Try lowering the mobile phase pH (e.g., adding 0.1% trifluoroacetic acid) or use a column with end-capping.[12]

    • Column Overload: The sample concentration may be too high. Try diluting the sample or reducing the injection volume.[10]

    • Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.[9]

Q: I am observing variable or drifting retention times. What is the cause?

A: Inconsistent retention times make peak identification difficult and unreliable.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Composition: Ensure accurate preparation of the mobile phase. If using an online mixer, check that it is functioning correctly.[9][13]

    • Fluctuations in Flow Rate or Temperature: Verify that the pump is delivering a constant flow rate and that the column oven temperature is stable.[9]

    • Changes in Mobile Phase pH: For ionizable compounds, small changes in mobile phase pH can cause significant shifts in retention time. Ensure the buffer is correctly prepared and stable. A pH change of just 0.1 units can lead to a 10% shift in retention.[13]

    • Insufficient Column Equilibration: Always ensure the column is fully equilibrated, especially when running a gradient method.[9]

Q: I see unexpected "ghost" peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Possible Causes & Solutions:

    • Contamination in the Mobile Phase: Impurities in the solvents (especially water) can accumulate on the column during the initial, weaker mobile phase conditions and then elute as sharp peaks when the gradient strength increases.[11] Use high-purity solvents and prepare fresh mobile phase daily.

    • Carryover from Previous Injections: The autosampler or injector port may be contaminated. Implement a robust needle wash protocol using a strong solvent.

    • Sample Degradation: The sample may be degrading in the autosampler vial. Use temperature-controlled autosamplers for sensitive compounds.

Data Presentation

Table 2: Example Impurity Profile Summary

Peak No.Retention Time (min)Relative Retention Time (RRT)Peak Area (%)IdentificationSpecification Limit (%)
14.50.450.08Guanidine≤ 0.10
28.20.820.12Unknown Impurity 1≤ 0.15
310.01.0099.65This compound-
411.51.150.05By-product A≤ 0.10
515.31.530.10Degradation Product B≤ 0.15
Total --100.00 -≤ 1.0

Note: RRT is calculated relative to the main peak.

Visualizations

Impurity_Characterization_Workflow cluster_0 Phase 1: Detection & Profiling cluster_1 Phase 2: Identification cluster_2 Phase 3: Quantification & Reporting Start Sample of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate HPLC_UPLC HPLC/UPLC Method Development (Reverse-Phase, UV Detection) Start->HPLC_UPLC Profile Generate Impurity Profile HPLC_UPLC->Profile Decision Impurity > Identification Threshold (e.g., >0.10%)? Profile->Decision LCMS LC-MS Analysis for MW and Fragmentation Decision->LCMS Yes Report Known Impurity: Report & Quantify Decision->Report No NMR Isolate Impurity (Prep-HPLC) & Perform NMR for Structure Elucidation LCMS->NMR Quantify Develop & Validate Quantitative Method NMR->Quantify FinalReport Final Report: Impurity Profile, Identification, & Quantification Data Report->FinalReport Quantify->FinalReport

Caption: General workflow for impurity identification and characterization.

HPLC_Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Troubleshooting Paths Start Problem: Unexpected Peaks in HPLC Chromatogram Blank Inject a Solvent Blank Start->Blank PeakPresent Is the peak present in the blank? Blank->PeakPresent Source_Contamination Source is Contamination: - Check mobile phase - Clean injector/system - Check vials/caps PeakPresent->Source_Contamination Yes Source_Sample Source is Sample-Related PeakPresent->Source_Sample No Degradation Is it sample degradation? Source_Sample->Degradation Degradation_Solution Solution: - Use fresh sample - Control autosampler temp - Check sample stability Degradation->Degradation_Solution Yes Process_Impurity It is likely a true process-related impurity or by-product Degradation->Process_Impurity No

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

Logical_Relationships cluster_Synthesis Synthesis & Storage cluster_Impurities Potential Impurities cluster_Analysis Analytical Characterization SM Starting Materials (Guanidine, Malonate Ester) Process Process-Related (Unreacted SMs, By-products) SM->Process Reaction Reaction Conditions (Solvent, Temp, Time) Reaction->Process Storage Storage Conditions (Light, Temp, Humidity) Degradants Degradation Products (e.g., Hydrolysis) Storage->Degradants Separation Separation (HPLC, GC) Process->Separation Degradants->Separation Identification Identification (MS, NMR) Separation->Identification Quantification Quantification (HPLC-UV, GC-FID) Separation->Quantification

Caption: Logical relationships in impurity characterization.

References

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate recrystallization solvent selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, with a focus on recrystallization solvent selection and related purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A mixed solvent system of ethanol and water is a good starting point for the recrystallization of this compound and its isomers.[1] For a related compound, a 60% water/40% ethanol mixture has been used successfully.[1] Given the polar nature of the molecule, with its amino and hydroxyl groups, protic solvents like alcohols or aqueous mixtures are likely to be effective. Methanol has also been used for solubility studies of pyrimidine derivatives and could be a viable option.[2] For basic compounds such as amines, the use of acetic acid or its mixtures with other solvents can also be considered.

Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

If this compound does not dissolve, it could be due to an inappropriate solvent or insufficient solvent volume.

  • Solvent Polarity: This compound is a polar molecule. Non-polar solvents are unlikely to be effective. Try a more polar solvent or a mixed solvent system.

  • Solvent Volume: Gradually add more of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your recovery yield.

  • Alternative Solvents: If ethanol/water mixtures are ineffective, consider other polar solvents such as methanol, isopropanol, or acetonitrile. For basic compounds that are difficult to dissolve, mixtures containing a small amount of acetic acid might be effective.

Q3: After cooling the solution, no crystals have formed. What are the next steps?

The absence of crystal formation upon cooling is a common issue in recrystallization, often due to supersaturation or the use of too much solvent.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization.

  • Reduce Solvent Volume: If crystallization does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.

Q4: The recrystallized product appears oily or as a precipitate instead of crystals. How can this be resolved?

Oiling out or precipitation occurs when the solute comes out of solution too quickly or when the melting point of the solid is lower than the boiling point of the solvent.

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Solvent Adjustment: Add a small amount of a solvent in which the compound is more soluble to the hot solution to prevent premature crashing out. Conversely, if an oil forms, you may need to use a solvent with a lower boiling point or a different solvent mixture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery Yield - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Reduce the initial volume of the hot solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing the crystals.- Preheat the filtration apparatus to prevent cooling and crystallization in the funnel.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is strongly adsorbed to the crystal surface.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.- Perform a second recrystallization.
Insoluble Impurities Present - Solid impurities that are not soluble in the recrystallization solvent.- Perform a hot filtration step after dissolving the desired compound in the hot solvent to remove any insoluble material.
Product Washes Away During Filtration - The washing solvent is not cold enough.- The chosen washing solvent has high solubility for the product.- Use ice-cold solvent for washing.- Wash the crystals with a small amount of a solvent in which the product is known to have low solubility (e.g., cold acetone or diethyl ether).[3]

Experimental Protocol: Recrystallization using Ethanol/Water

This protocol is adapted from a procedure for a closely related isomer and serves as a strong starting point.[1]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a 40:60 ethanol/water mixture. Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water or acetone to remove any remaining soluble impurities.[1][3]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.[1]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent (e.g., EtOH/H2O) start->dissolve hot_filtration Hot Filtration (if impurities) dissolve->hot_filtration insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Remove cool Slow Cooling (RT then ice bath) hot_filtration->cool Clear Solution crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration mother_liquor Mother Liquor (soluble impurities) vacuum_filtration->mother_liquor Separate wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

Logical Flow for Solvent Selection

Solvent_Selection start Start: Crude This compound test_polar_protic Test Polar Protic Solvents (e.g., Ethanol, Methanol, Water) start->test_polar_protic test_mixed Test Mixed Solvents (e.g., EtOH/Water) start->test_mixed evaluate Evaluate Solubility: Good in hot, poor in cold? test_polar_protic->evaluate test_mixed->evaluate test_aprotic Test Polar Aprotic Solvents (e.g., Acetonitrile, Acetone) test_aprotic->evaluate test_acidic Consider Acidic Mixtures (e.g., with Acetic Acid) test_acidic->evaluate success Optimal Solvent System Identified evaluate->success Yes fail Re-evaluate Solvent Choice evaluate->fail No fail->test_aprotic fail->test_acidic

References

Technical Support Center: Monitoring Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) for monitoring the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the TLC analysis of the reaction progress.

Q1: My TLC plate shows significant streaking for the reaction mixture spot. What is the cause and how can I resolve this?

A1: Streaking on a TLC plate is a common issue that can arise from several factors, particularly when dealing with polar, nitrogen-containing compounds like pyrimidines.

  • Sample Overloading: The most frequent cause of streaking is applying too much sample to the TLC plate.[1] Prepare a more dilute solution of your reaction mixture and spot a smaller amount.

  • Strongly Acidic or Basic Nature: The amino and hydroxyl groups on the pyrimidine ring can interact strongly with the acidic silica gel of the TLC plate, leading to streaking. To mitigate this, you can modify the mobile phase by adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to neutralize the acidic sites on the silica gel.[2]

  • Inappropriate Solvent System: If the mobile phase is not polar enough, the highly polar product may not move sufficiently from the baseline, resulting in an elongated spot or streak.[3] Conversely, a solvent system that is too polar can also cause issues. Experiment with different solvent ratios to achieve a well-resolved spot.

Q2: I am not seeing any spots on my TLC plate under the UV lamp. Does this mean my reaction has not worked?

A2: Not necessarily. While pyrimidine derivatives are often UV-active, the absence of visible spots under a UV lamp can be due to several reasons:[3]

  • Insufficient Concentration: The concentration of your product in the reaction mixture may be too low to be detected. Try spotting the plate multiple times at the same origin, allowing the solvent to dry completely between applications.[4]

  • Non-UV Active Compounds: While the product should be UV-active, some starting materials or byproducts might not be. It is crucial to use a secondary visualization technique.

  • Co-elution with Solvent Front: If the mobile phase is too polar, your compound might have moved with the solvent front to the top of the plate.

  • Alternative Visualization: Always use a secondary visualization method. Staining with potassium permanganate (KMnO4) is a good option for detecting compounds with functional groups that can be oxidized, which is common for the reactants and products in this synthesis.

Q3: The spots for my starting material and product are very close together (low resolution). How can I improve the separation?

A3: Achieving good separation between spots with similar polarities requires optimization of the mobile phase.

  • Adjusting Solvent Polarity: A common mobile phase for pyrimidine derivatives is a mixture of ethyl acetate and hexane.[5][6] To improve separation, you need to fine-tune the polarity of this mixture.

    • If the spots are too high on the plate (high Rf values), decrease the polarity by reducing the proportion of ethyl acetate.

    • If the spots are too low on the plate (low Rf values), increase the polarity by increasing the proportion of ethyl acetate.

  • Trying Different Solvent Systems: If adjusting the ratio of your current system doesn't work, consider trying a different solvent combination. For example, dichloromethane/methanol can offer different selectivity.[7]

  • Using a Co-spot: To confirm if two spots are indeed different compounds, a co-spot can be very helpful. This involves spotting one lane with your starting material, one with your reaction mixture, and a third lane with a spot of both the starting material and the reaction mixture applied at the same origin. If you see two distinct spots in the co-spot lane, they are different compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring the synthesis of this compound?

A1: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane. A common starting ratio to try is 1:1 (v/v) ethyl acetate/hexane.[9] You can then adjust the ratio based on the observed separation. For more polar compounds, a system like chloroform/methanol (e.g., 9:1 v/v) might also be effective.[7][10]

Q2: How can I be sure about the identity of the spots on my TLC plate?

A2: The best practice is to run reference spots for all your starting materials alongside your reaction mixture on the same TLC plate. The spot corresponding to your product should appear as the starting materials are consumed. A co-spot, as described in the troubleshooting guide, is also a valuable tool for distinguishing between compounds with similar Rf values.[8]

Q3: My compound appears to be degrading on the silica gel plate. What can I do?

A3: Some compounds can be unstable on the acidic surface of silica gel.[8]

  • Neutralize the Plate: You can try pre-treating the TLC plate by developing it in a solvent system containing a small amount of triethylamine and then drying it before spotting your sample.

  • Use a Different Stationary Phase: If degradation is a persistent issue, consider using a different type of TLC plate, such as alumina or a reverse-phase (C18) plate.[2]

Experimental Protocols

Protocol for Monitoring Reaction Progress by TLC

Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 1:1 ethyl acetate/hexane)

  • Reaction mixture

  • Reference solutions of starting materials in a volatile solvent (e.g., ethanol or ethyl acetate)

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO4) stain

Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

  • Spotting:

    • On the origin, apply small spots of your starting material(s) reference solution, and the reaction mixture.

    • It is highly recommended to also include a "co-spot" where the starting material and reaction mixture are spotted on top of each other.

    • Ensure the spots are small and concentrated by applying the sample in portions, allowing the solvent to evaporate between applications.[4]

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.

    • Place a piece of filter paper in the chamber to aid in solvent vapor saturation, and cover the chamber with a lid. Allow it to saturate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber and replace the lid.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil.

    • For further visualization, dip the plate into a potassium permanganate stain or spray it evenly. Gently heat the plate with a heat gun until colored spots appear.

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot(s) and the appearance of the product spot in the reaction mixture lane over time.

Data Presentation

Table 1: Troubleshooting Common TLC Artifacts

Problem Probable Cause(s) Recommended Solution(s)
Streaking Sample is too concentrated.[1]Dilute the sample before spotting.
Compound is highly polar or acidic/basic.Add a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds).
Spots not moving from the baseline (Rf ≈ 0) Mobile phase is not polar enough.[3]Increase the proportion of the polar solvent in the mobile phase (e.g., increase the ethyl acetate to hexane ratio).
Spots at the solvent front (Rf ≈ 1) Mobile phase is too polar.[3]Decrease the proportion of the polar solvent in the mobile phase.
No visible spots Sample concentration is too low.[4]Spot the sample multiple times in the same location, allowing it to dry in between.
Compound is not UV-active.[3]Use a chemical stain (e.g., potassium permanganate) for visualization.
Overlapping spots Compounds have very similar polarities.Try a different mobile phase composition to improve separation.
Inappropriate spotting technique.Ensure spots are small and do not overlap at the origin.

Table 2: Hypothetical Rf Values in Different Solvent Systems

Compound Mobile Phase A (1:2 Ethyl Acetate/Hexane) Mobile Phase B (1:1 Ethyl Acetate/Hexane) Mobile Phase C (2:1 Ethyl Acetate/Hexane)
Starting Material 1 (e.g., Diethyl ethoxymethylenemalonate) 0.850.900.95
Starting Material 2 (e.g., Guanidine) 0.050.100.15
Product (this compound) 0.300.450.60

Visualizations

TLC_Troubleshooting_Workflow start Run TLC observe Observe TLC Plate start->observe streaking Streaking or Tailing? observe->streaking Yes rf_issue Rf Value Issue? observe->rf_issue No sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Modifier to Eluent (e.g., Triethylamine) streaking->sol_streaking2 no_spots No Spots Visible? rf_issue->no_spots No rf_high Rf too high? rf_issue->rf_high Yes good_tlc Well-defined Spots Continue Monitoring no_spots->good_tlc No sol_no_spots1 Concentrate Sample Spot no_spots->sol_no_spots1 sol_no_spots2 Use a Stain (e.g., KMnO4) no_spots->sol_no_spots2 sol_streaking1->start sol_streaking2->start sol_rf_high Decrease Eluent Polarity rf_high->sol_rf_high Yes sol_rf_low Increase Eluent Polarity rf_high->sol_rf_low No sol_rf_high->start sol_rf_low->start sol_no_spots1->start sol_no_spots2->start

Caption: TLC Troubleshooting Workflow

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_tlc TLC Analysis reaction Synthesis Reaction (Time = T) spotting Spot TLC Plate (SM, Rxn, Co-spot) reaction->spotting develop Develop Plate in Saturated Chamber spotting->develop visualize Visualize (UV & Stain) develop->visualize analyze Analyze Rf Values & Spot Intensity visualize->analyze decision Reaction Complete? analyze->decision workup Proceed to Work-up & Purification decision->workup Yes continue_rxn Continue Reaction (Time = T + ΔT) decision->continue_rxn No continue_rxn->reaction

Caption: Reaction Monitoring Workflow

References

handling and storage recommendations for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This guide provides essential information for the safe handling and storage of this compound, addressing common questions and potential issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This chemical is considered hazardous. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term storage, a temperature of 2-8°C under an inert gas atmosphere (like nitrogen or argon) is recommended.[3][4]

Q3: Is this compound stable? What conditions should be avoided?

A3: The compound is stable under normal storage conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Avoid dust formation and exposure to incompatible materials.[1]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color (from white/off-white to yellow/brown) Improper storage (exposure to light, air, or contaminants).While the compound is generally stable, discoloration may indicate degradation. It is recommended to use a fresh batch for sensitive experiments to ensure reproducibility. Store future batches in a dark place under an inert atmosphere.[3]
Inconsistent experimental results Potential degradation of the compound due to improper storage or handling.Verify that the storage conditions meet the recommended guidelines (cool, dry, tightly sealed). Consider the age of the compound and if it has been exposed to incompatible substances.
Skin or respiratory irritation during handling Inadequate personal protective equipment (PPE) or poor ventilation.Always handle the compound in a well-ventilated area, preferably a fume hood.[1][2] Ensure proper PPE is worn, including gloves, safety glasses, and a lab coat.[1][2]

Quantitative Data Summary

Parameter Value Source
Storage Temperature 2-8 °C (under inert gas)[3][4]
Melting Point ~300°C (decomposes)[4]
Molecular Weight 183.16 g/mol [5][6]

Experimental Protocols

Detailed experimental protocols are specific to the research application. The following is a generalized protocol for the safe handling and preparation of a solution with this compound.

Protocol: Preparation of a Stock Solution

  • Preparation: Before handling, ensure you are in a well-ventilated area (e.g., a chemical fume hood) and are wearing appropriate personal protective equipment (lab coat, safety glasses, and chemical-resistant gloves).

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Avoid creating dust.

  • Dissolving: Add the powder to the desired solvent in a suitable container. Note that this compound is sparingly soluble in water.[6] The choice of solvent will be experiment-dependent.

  • Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. Sonication may be used if necessary to aid dissolution.

  • Storage: Store the resulting solution in a tightly sealed container at the appropriate temperature, protected from light if the solution is light-sensitive.

Logical Workflow for Handling and Storage

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Weigh Compound Carefully (Avoid Dust Formation) B->C Proceed to Handling D Use in Experiment or Prepare Solution C->D E Store in Tightly Closed Container D->E After Use H Wash Hands Thoroughly D->H After Handling F Keep in a Cool, Dry Place (2-8°C Recommended) E->F G Store Under Inert Atmosphere F->G I Dispose of Waste According to Institutional Guidelines H->I

Caption: Logical workflow for safe handling and storage.

References

Validation & Comparative

Comparative NMR Spectral Analysis of Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate and its structural isomers and derivatives. This information is intended for researchers, scientists, and drug development professionals working with pyrimidine-based scaffolds. The data presented herein, including ¹H and ¹³C NMR chemical shifts, has been compiled from various sources to facilitate compound identification, structural elucidation, and purity assessment.

Introduction

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural characterization by NMR spectroscopy is fundamental for confirming its identity and purity. This guide presents a comparative analysis of its spectral features alongside those of closely related pyrimidine derivatives to highlight the influence of substituent positioning on the NMR spectra.

NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its isomer, ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, as well as a selection of related substituted pyrimidine compounds. The data is presented to allow for straightforward comparison of chemical shifts (δ) in parts per million (ppm).

Note: Experimental NMR data for this compound was not explicitly found in the searched literature. The data presented is based on analysis of related compounds and typical chemical shift ranges.

Table 1: ¹H NMR Spectral Data of Pyrimidine Derivatives (Solvent: DMSO-d₆)

CompoundH-6 (s)-CH₂- (q)-CH₃ (t)Other Protons (multiplicity, assignment)
This compound~8.4~4.2~1.3NH₂, OH, NH (broad signals)
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate~8.04.251.307.91 (br s, NH₂), 11.2 (br s, NH), 11.5 (br s, OH)
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate8.734.251.307.29 (s, NH₂), 2.54 (s, CH₃)

Table 2: ¹³C NMR Spectral Data of Pyrimidine Derivatives (Solvent: DMSO-d₆)

CompoundC-2C-4C-5C-6C=O-CH₂--CH₃Other Carbons
This compound~162~160~105~150~168~60~14
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate155.6160.799.8152.0167.359.114.7
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate163.0168.1111.4-166.559.814.323.7 (CH₃)

Experimental Protocols

General NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified pyrimidine derivative is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is thoroughly mixed to ensure complete dissolution.

  • instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: The ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Structural Comparison and Synthesis Pathway

The structural differences between the isomers, this compound and ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, lead to distinct NMR chemical shifts, particularly for the pyrimidine ring protons and carbons. These differences are crucial for unambiguous identification.

The synthesis of these compounds often involves the condensation of a β-ketoester with an appropriate amidine or urea derivative. The specific reaction pathway determines the final substitution pattern on the pyrimidine ring.

G Synthesis Pathway for Pyrimidine Derivatives cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Reactant1 β-Ketoester (e.g., Diethyl ethoxymethylenemalonate) Intermediate Condensation Adduct Reactant1->Intermediate Condensation Reactant2 Amidine/Urea Derivative (e.g., Guanidine, Urea) Reactant2->Intermediate Product1 This compound Intermediate->Product1 Cyclization/ Tautomerization Product2 Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate Intermediate->Product2 Alternative Cyclization/ Tautomerization

Caption: A generalized reaction scheme for the synthesis of aminohydroxypyrimidine carboxylate isomers.

This guide serves as a valuable resource for the spectral characterization of this compound and related compounds. The provided data and protocols will aid researchers in their synthetic and analytical endeavors.

Interpreting the 1H NMR Spectrum of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Understanding the spectral features of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in synthetic chemistry and drug development processes. This document presents a predicted 1H NMR data set based on the analysis of structurally similar compounds, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the proton environments within the molecule.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from known chemical shifts of analogous structures, including substituted pyrimidines and ethyl esters. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d6, which can accommodate the exchangeable protons of the amino and hydroxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
C6-H8.0 - 8.5Singlet (s)1HN/A
-NH26.5 - 7.5Broad Singlet (br s)2HN/A
-OH10.0 - 12.0Broad Singlet (br s)1HN/A
-O-CH2 -CH34.1 - 4.3Quartet (q)2H~7.1
-O-CH2-CH3 1.2 - 1.4Triplet (t)3H~7.1

Comparative Analysis

The predicted chemical shifts are based on the following comparisons:

  • C6-H: In substituted pyrimidines, the proton at the C6 position is typically found downfield due to the electron-withdrawing nature of the two nitrogen atoms in the ring. The presence of an amino group at C2 (electron-donating) and a hydroxyl group at C4 (electron-donating) would slightly shield this proton, while the adjacent electron-withdrawing ethyl carboxylate group at C5 would deshield it. Therefore, a chemical shift in the range of 8.0-8.5 ppm is anticipated.

  • -NH2 and -OH Protons: The signals for the amino and hydroxyl protons are expected to be broad due to quadrupole broadening and chemical exchange. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In DMSO-d6, they are likely to appear as distinct broad singlets. A D2O exchange experiment would confirm their assignment by causing these peaks to disappear.

  • Ethyl Ester Protons (-O-CH2-CH3): The methylene (-CH2-) and methyl (-CH3) protons of the ethyl group exhibit characteristic quartet and triplet splitting patterns, respectively, due to their coupling with each other. The methylene protons are deshielded by the adjacent oxygen atom, placing their signal around 4.1-4.3 ppm. The methyl protons are more shielded and appear further upfield at approximately 1.2-1.4 ppm.

Experimental Protocol

The following is a standard operating procedure for the acquisition of a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical for observing the exchangeable -NH2 and -OH protons.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
  • The probe should be tuned to the proton frequency.
  • The sample temperature should be maintained at 298 K (25 °C).

3. Acquisition Parameters:

  • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 3-4 seconds.
  • Spectral Width (sw): 0 to 14 ppm.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Perform a baseline correction.
  • Integrate the signals to determine the relative number of protons.
  • Reference the spectrum to the TMS signal at 0 ppm.
  • For confirmation of exchangeable protons, a D2O exchange experiment can be performed by adding a drop of D2O to the NMR tube, shaking, and re-acquiring the spectrum.

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments in this compound and their expected splitting patterns.

G cluster_mol This compound cluster_signals Predicted 1H NMR Signals mol mol H6 C6-H (Singlet) H6->mol Ring Proton NH2 -NH2 (Broad Singlet) NH2->mol Amino Protons OH -OH (Broad Singlet) OH->mol Hydroxyl Proton CH2 -O-CH2- (Quartet) CH2->mol Methylene Protons CH3 -CH3 (Triplet) CH2->CH3 J-coupling CH3->mol Methyl Protons

Caption: Predicted 1H NMR signals and their corresponding proton environments.

Mass Spectrometry Analysis: A Comparative Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate and its close structural analog, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. Understanding the fragmentation patterns of these molecules is crucial for their identification, characterization, and quantification in complex matrices, which is essential in various stages of drug discovery and development.

Compound Overview

This compound is a substituted pyrimidine with potential applications in medicinal chemistry. Its structural isomer, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, presents a valuable case for comparative analysis to understand how subtle changes in substituent positions on the pyrimidine ring influence mass spectral fragmentation.

Mass Spectrometry Data Comparison

FeatureThis compoundEthyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Molecular Formula C₇H₉N₃O₃C₇H₉N₃O₃[1]
Molecular Weight 183.16 g/mol 183.16 g/mol [1]
Exact Mass 183.0644 g/mol 183.0644 g/mol [1]
Ionization Mode ESI Positive Mode (Predicted)ESI Positive Mode
Parent Ion (M+H)⁺ m/z 184.0717 (Predicted)m/z 184.0717
Key Predicted/Observed Fragment Ions (m/z) 156 (Loss of C₂H₄), 138 (Loss of C₂H₅OH), 110 (Further fragmentation of the pyrimidine ring)Data not fully available, but similar fragmentation to its isomer is expected.

Predicted Fragmentation Pathway of this compound

The fragmentation of the protonated molecule ([M+H]⁺) is expected to initiate with the loss of neutral molecules from the ethyl carboxylate group, followed by the characteristic cleavages of the pyrimidine ring.

Fragmentation_Pathway M [M+H]⁺ m/z 184.0717 F1 [M+H - C₂H₄]⁺ m/z 156.0460 M->F1 - C₂H₄ (28 Da) F2 [M+H - C₂H₅OH]⁺ m/z 138.0355 M->F2 - C₂H₅OH (46 Da) F3 Further Fragments F1->F3 - CO (28 Da) F2->F3 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

A generalized protocol for the analysis of pyrimidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This can be adapted for the specific analysis of this compound and its analogs.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare a series of calibration standards.

  • Sample Matrix: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

2. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for qualitative analysis.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the specific precursor-to-product ion transitions.

Experimental Workflow

The general workflow for conducting a mass spectrometry analysis of these compounds is illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Standard/Sample P2 Dilution/Extraction P1->P2 A1 HPLC/UHPLC Separation P2->A1 A2 ESI Ionization A1->A2 A3 Mass Analysis (MS1) A2->A3 A4 Collision-Induced Dissociation (CID) A3->A4 A5 Fragment Ion Analysis (MS2) A4->A5 D1 Data Acquisition A5->D1 D2 Data Analysis D1->D2

Caption: General workflow for LC-MS/MS analysis of pyrimidine derivatives.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and its related compounds. Researchers are encouraged to use this information as a starting point for developing and validating specific analytical methods tailored to their research needs.

References

A Comparative Guide to the FT-IR Spectrum of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular structure of synthesized compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. This guide offers a detailed comparison of the FT-IR spectrum of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with related pyrimidine derivatives, supported by experimental data and protocols.

Performance Comparison of Pyrimidine Derivatives

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups, including an amino group, a hydroxyl group, a pyrimidine ring, and an ethyl carboxylate moiety. To provide a clear comparison, the expected and observed FT-IR peak assignments for the target compound and two alternative pyrimidine derivatives, 2-Aminopyrimidine and 4-Hydroxypyrimidine, are summarized below.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)2-Aminopyrimidine (Observed, cm⁻¹)4-Hydroxypyrimidine (Observed, cm⁻¹)
O-H (alcohol)Stretching3500 - 3200 (broad)-3400 - 3200 (broad)
N-H (amine)Stretching3400 - 33003456, 3182-
C-H (aromatic)Stretching~3100-~3100
C-H (aliphatic)Stretching2980 - 2850--
C=O (ester)Stretching~1720--
C=N (ring)Stretching1650 - 155016481650 - 1550
C=C (ring)Stretching1600 - 147516101600 - 1475
N-H (amine)Bending~16401648-
C-O (ester)Stretching1300 - 1200--
C-O (hydroxyl)Stretching1250 - 1150-1250 - 1150
C-NStretching1350 - 12501216-

Note: The FT-IR data for this compound is based on expected values from typical functional group absorption ranges in pyrimidine derivatives, as a publicly available full spectrum is limited. Data for 2-Aminopyrimidine and 4-Hydroxypyrimidine are derived from available experimental spectra.

Experimental Protocols

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality FT-IR spectrum of a solid crystalline sample.

Apparatus and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II).[1]

  • Sample: this compound (solid, crystalline).

  • Spatula.

  • Cleaning solvent (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Allow the crystal to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Preparation and Application:

    • Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

    • Apply uniform pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify and label the major absorption peaks.

    • Compare the peak positions with known correlation charts and literature data for pyrimidine derivatives to assign the vibrational modes to specific functional groups.[2]

  • Cleaning:

    • After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.

Logical Workflow for FT-IR Analysis

The process of analyzing a chemical compound using FT-IR spectroscopy follows a logical sequence from sample preparation to final data interpretation. This workflow ensures that the obtained spectrum is of high quality and that the interpretation is accurate.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample Obtain Solid Sample Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to ATR Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Peak_Picking Identify Peak Frequencies Process_Spectrum->Peak_Picking Assign_Peaks Assign Vibrational Modes Peak_Picking->Assign_Peaks Compare Compare with Alternatives Assign_Peaks->Compare Report Generate Report Compare->Report

References

A Comparative Guide to the Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of various biologically active molecules. Its derivatives have shown potential as anticancer agents and kinase inhibitors. This guide provides a comparative analysis of prominent synthesis routes for this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Routes

Two primary synthetic strategies for this compound are highlighted here: a one-pot condensation reaction and a route involving an intermediate from the synthesis of Lurasidone.

ParameterRoute 1: One-Pot CondensationRoute 2: From Lurasidone Intermediate
Starting Materials Diethyl ethoxymethylenemalonate, Guanidine carbonateRSSYY (lurasidone hydrochloride)-16 intermediate
Reaction Type Condensation/CyclizationMulti-step synthesis
Reported Yield ~95% (after recrystallization)~92% (for the intermediate)
Simplicity High (One-pot reaction)Moderate to Low (Multi-step)
Reagent Accessibility HighLow (Requires synthesis of a complex intermediate)
Scalability Potentially highDependent on the scalability of intermediate synthesis

Experimental Protocols

Route 1: One-Pot Synthesis from Diethyl ethoxymethylenemalonate and Guanidine Carbonate

This method stands out for its simplicity, high yield, and readily available starting materials.

Experimental Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve guanidine carbonate in an appropriate solvent (e.g., ethanol).

  • Addition of Reactant: To this solution, add diethyl ethoxymethylenemalonate dropwise at room temperature with constant stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

  • Recrystallization: For higher purity, the product is recrystallized from a solvent mixture, such as ethanol/water, to yield this compound as a crystalline solid. A yield of approximately 95% can be achieved after recrystallization.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine Carbonate Guanidine Carbonate One-pot Reaction (Ethanol) One-pot Reaction (Ethanol) Guanidine Carbonate->One-pot Reaction (Ethanol) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->One-pot Reaction (Ethanol) Stirring/Heating Stirring/Heating One-pot Reaction (Ethanol)->Stirring/Heating Precipitation Precipitation Stirring/Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization (Ethanol/Water) Recrystallization (Ethanol/Water) Filtration->Recrystallization (Ethanol/Water) This compound This compound Recrystallization (Ethanol/Water)->this compound

Caption: Workflow for the one-pot synthesis of this compound.

Route 2: Synthesis from a Lurasidone Intermediate

This route is part of a more complex synthesis aimed at producing the atypical antipsychotic drug, Lurasidone. While it can produce the target molecule, the starting materials are not as readily available.

Experimental Procedure:

A general procedure involves the reaction of an intermediate from the lurasidone synthesis pathway, referred to as RSSYY-16, with other reagents to form the pyrimidine ring.

  • Reaction Setup: A solution of the lurasidone intermediate is prepared in a suitable organic solvent.

  • Reagent Addition: Specific cyclizing agents are added to the solution.

  • Reaction and Work-up: The reaction is carried out under specific temperature and time conditions, followed by an appropriate work-up procedure to isolate the intermediate product containing the pyrimidine structure. An intermediate yield of 92% has been reported.[1]

  • Further Steps: Subsequent steps would be required to modify this intermediate to obtain the final this compound.

Due to the complexity and proprietary nature of drug synthesis pathways, a detailed, publicly available protocol for this specific conversion is limited.

Biological Significance and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.

Derivatives of 2-aminopyrimidine have been reported to inhibit various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[2][3] These kinases are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and differentiation.

Generalized Signaling Pathway for 2-Aminopyrimidine Kinase Inhibitors:

The following diagram illustrates a generalized mechanism of action for a 2-aminopyrimidine derivative acting as a kinase inhibitor.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase Domain Kinase Domain Receptor Tyrosine Kinase (RTK)->Kinase Domain Activates Signaling Cascade Signaling Cascade Kinase Domain->Signaling Cascade Phosphorylates Gene Transcription Gene Transcription Signaling Cascade->Gene Transcription Cell Proliferation/Survival Cell Proliferation/Survival Gene Transcription->Cell Proliferation/Survival 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative->Kinase Domain Inhibits

Caption: Generalized pathway of a 2-aminopyrimidine derivative inhibiting a receptor tyrosine kinase.

This inhibitory action blocks downstream signaling pathways that are essential for tumor growth and survival, making 2-aminopyrimidine derivatives promising candidates for anticancer drug development.

Conclusion

For the direct and efficient synthesis of this compound, the one-pot condensation of diethyl ethoxymethylenemalonate and guanidine carbonate (Route 1) is the superior method. It offers a high yield, operational simplicity, and utilizes readily accessible reagents, making it highly suitable for laboratory-scale synthesis and potentially for larger-scale production. The biological significance of the 2-aminopyrimidine core structure underscores the importance of efficient synthetic routes to this and related compounds for the advancement of drug discovery programs.

References

A Comparative Analysis of the Biological Activity of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. This guide provides a comparative overview of the biological activity of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate against other notable pyrimidine derivatives, supported by available experimental data. This analysis aims to shed light on the structure-activity relationships that govern the diverse pharmacological profiles within this important class of heterocyclic compounds.

I. Overview of Pyrimidine Biological Activities

Pyrimidine and its derivatives exhibit a remarkable range of biological activities, including but not limited to:

  • Anticancer: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis and repair, or as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation and survival.[1][2]

  • Antimicrobial: Pyrimidine derivatives have been developed as antibacterial, antifungal, and antiviral agents, often by targeting essential enzymes in microbial metabolic pathways.[3]

  • Enzyme Inhibition: The versatile structure of the pyrimidine ring allows for specific interactions with the active sites of various enzymes, leading to the development of potent and selective inhibitors for therapeutic intervention.[4][5]

  • Anti-inflammatory: Certain pyrimidine compounds have demonstrated anti-inflammatory properties by modulating the activity of enzymes like cyclooxygenase (COX).[6]

II. Comparative Biological Activity Data

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Derivative (1n) HCT-1161.98 ± 0.69[1]
MCF-72.18 ± 0.93[1]
HepG24.04 ± 1.06[1]
PC-34.18 ± 1.87[1]
Pyrimidine-5-carbonitrile Derivative (10b) HepG23.56[7]
A5495.85[7]
MCF-77.68[7]
4-Amino-thieno[2,3-d]pyrimidine (Compound 3) MCF-713.42 µg/mL (0.045 µM)[8]
2-Amino-4-chloro-pyrimidine Derivative (6) HCT11689.24 ± 1.36[9]
MCF789.37 ± 1.17[9]
Aminopyrimidine-2,4-dione (Compound 7) MDA-MB-2310.4[10]
HT-290.79[10]
U-9371.85[10]
Table 2: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives
Compound/Derivative ClassTarget EnzymeIC50 / KiReference
Pyrimidine diamine derivative (9) Acetylcholinesterase (EeAChE)Ki = 0.312 µM[4]
Triazolopyrimidine sulfonamide (1d) Carbonic Anhydrase IX (hCA IX)Ki = 0.0051 µM[4]
2-Aminopyrimidine derivative (24) β-GlucuronidaseIC50 = 2.8 ± 0.10 µM[5]
Pyrimidine-5-carbonitrile derivative (10b) EGFRIC50 = 8.29 ± 0.04 nM[7]
2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivative (2t) STAT6IC50 = 21 nM[11]
Aminopyrimidine-2,4-dione (Compound 7) BRD4IC50 = 0.042 µM[12]
PLK1IC50 = 0.02 µM[12]
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrimidopyrimidine derivative (3a) Staphylococcus aureus-[3]
Bacillus subtilis-[3]
Escherichia coli-[3]
Candida albicans-[3]
Aspergillus flavus-[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4) Staphylococcus aureus ATCC 6538125[13]
Bacillus subtilis ATCC 6683125[13]
4-[4-(benzylamino)butoxy]-9H-carbazole Derivative (2, 4, 8) Staphylococcus aureus>60% inhibition at 16 µg/mL[14]

Note: A dash (-) indicates that the specific value was not provided in the cited source, although activity was reported.

III. Experimental Protocols

For the purpose of reproducibility and to aid in the design of future experiments, detailed methodologies for key biological assays are outlined below.

A. Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrimidine derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

B. Enzyme Inhibition Assay - General Spectrophotometric Method

This protocol provides a general framework for determining the inhibitory activity of compounds against a target enzyme using a spectrophotometer.[4]

Protocol:

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, substrate, and pyrimidine-based inhibitor in an appropriate assay buffer optimized for the specific enzyme's activity.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate or cuvette, mix a fixed concentration of the enzyme with varying concentrations of the inhibitor. Include a control with no inhibitor. Incubate the mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength where the substrate or product has a distinct absorbance peak.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

IV. Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a representative signaling pathway targeted by some pyrimidine derivatives and a typical experimental workflow for screening and characterizing these compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->EGFR Binds

Caption: EGFR signaling pathway targeted by pyrimidine inhibitors.

experimental_workflow Start Compound Library (Pyrimidine Derivatives) HTS High-Throughput Screening (e.g., Enzyme Assay) Start->HTS Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism_Studies Mechanism of Action (e.g., Kinetic Analysis) Lead_Selection->Mechanism_Studies Cellular_Assays Cell-Based Assays (e.g., Cytotoxicity) Lead_Selection->Cellular_Assays In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo Cellular_Assays->In_Vivo End Drug Candidate In_Vivo->End

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives, focusing on their potential as anticancer agents. Due to the limited availability of published research on the exact title compound, this guide leverages data from closely related pyrimidine structures to extrapolate and infer potential SAR trends. The primary focus is on derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate, which share a similar core scaffold.

Core Scaffold and Derivatives

The fundamental structure of interest is this compound. The biological activity of this scaffold can be significantly modulated by substitutions at the 2-amino, 4-hydroxy, and other positions of the pyrimidine ring. The derivatives discussed herein feature modifications primarily at the 2-amino group, with additional variations on the pyrimidine core.

A closely related series of compounds, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, have been synthesized and evaluated for their cytotoxic effects against human leukemia cell lines (K562 and CEM).[1][2] These compounds provide valuable insights into the SAR of this class of molecules.

Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity of various derivatives against the K562 human leukemia cell line. The activity is presented as the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Carboxamide Derivatives [1]

Compound IDR Group (at 2-amino position)IC50 (µM) against K562
2a 2,6-Difluorobenzoyl28.0
2b 3-Bromobenzoyl20.0
2c 4-Chlorobenzoyl14.0
2d 2-Fluorobenzoyl35.0
2e 2,6-DifluorobenzoylNot specified
2f 3-BromobenzoylNot specified
2g 4-ChlorobenzoylNot specified

Table 2: Anticancer Activity of Sulfonamide Derivatives [1]

Compound IDR Group (at 2-amino position)IC50 (µM) against K562
3a 4-Methylbenzenesulfonyl45.0
3b 2,5-Dichlorobenzenesulfonyl15.0
3c 4-Trifluoromethylbenzenesulfonyl25.0

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR trends can be identified for these pyrimidine derivatives:

  • Substitution at the 2-Amino Position is Critical: The nature of the substituent on the 2-amino group significantly influences anticancer activity.

  • Carboxamides vs. Sulfonamides: Both carboxamide and sulfonamide derivatives exhibit notable cytotoxicity.

  • Influence of Phenyl Ring Substituents (Carboxamides):

    • A halogen at the para position of the benzoyl group appears to be favorable for activity, with the 4-chloro derivative (2c ) showing the highest potency (IC50 = 14.0 µM).[1]

    • A bromo substituent at the meta position (2b ) also confers good activity.[1]

    • Fluorine substitution, particularly at the 2 and 6 positions (2a ), or a single fluorine at the 2-position (2d ), leads to a decrease in activity compared to chloro and bromo substitutions.[1]

  • Influence of Phenyl Ring Substituents (Sulfonamides):

    • Dichlorination of the benzenesulfonyl moiety, as seen in compound 3b (2,5-dichloro), results in the most potent sulfonamide derivative (IC50 = 15.0 µM).[1]

    • A single electron-withdrawing trifluoromethyl group at the para position (3c ) provides moderate activity.[1]

    • An electron-donating methyl group at the para position (3a ) leads to a significant decrease in activity.[1]

While these findings are for a slightly modified pyrimidine core, they suggest that for this compound derivatives, modifications at the 2-amino position with substituted phenyl carboxamides or sulfonamides could be a promising strategy for developing potent anticancer agents. Specifically, the presence of halogens on the phenyl ring seems to be a key determinant of activity.

Other studies on related 2-aminopyrimidine derivatives have also highlighted the importance of substitutions on the pyrimidine ring for various biological activities, including STAT6 inhibition and VEGFR-2 inhibition.[3][4] This underscores the versatility of the 2-aminopyrimidine scaffold in drug discovery.

Experimental Protocols

General Synthesis of Carboxamide and Sulfonamide Derivatives

The synthesis of the evaluated compounds involved the reaction of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate with various aryl carbonyl chlorides or aryl sulfonyl chlorides in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.[2] The reaction is typically carried out at a low temperature (0-5 °C) initially and then allowed to proceed at room temperature.[2]

In Vitro Anticancer Activity Assay

The cytotoxic activity of the synthesized compounds was evaluated against human leukemia cell lines (K562 and CEM) using the MTT assay.[1]

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well.

    • After 24 hours of incubation, cells were treated with various concentrations of the test compounds.

    • The plates were incubated for another 48 hours.

    • MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

    • The formazan crystals formed were dissolved in DMSO.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated from the dose-response curves.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study of novel chemical derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound Identification (e.g., this compound) B Design of Analogs (Varying R groups) A->B Rational Design C Chemical Synthesis of Derivatives B->C Synthetic Chemistry D In Vitro Screening (e.g., Anticancer Assays) C->D Testing E Determination of Potency (e.g., IC50 values) D->E Data Analysis F Data Compilation & Comparison E->F G Structure-Activity Relationship (SAR) Analysis F->G Interpretation H Identification of Pharmacophore G->H I Lead Optimization H->I Refinement I->B Iterative Design

Caption: General workflow for a structure-activity relationship study.

Conclusion

The structure-activity relationship of this compound derivatives, inferred from closely related analogs, indicates that this scaffold is a promising starting point for the development of novel anticancer agents. The substitutions at the 2-amino position with various substituted aromatic carboxamides and sulfonamides have a profound impact on their cytotoxic potency. Specifically, the presence of halo-substituents on the phenyl ring of these moieties appears to be a key feature for enhancing anticancer activity. Further investigation, including the synthesis and biological evaluation of a focused library of derivatives based on the core structure of this compound, is warranted to fully elucidate the SAR and to identify lead candidates with improved therapeutic potential.

References

A Comparative Analysis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Key Positional Isomers

The isomeric landscape of a molecule is of paramount importance in drug discovery and development, where subtle structural changes can lead to significant differences in physicochemical properties, biological activity, and safety profiles. This guide provides a comprehensive comparative study of two key positional isomers of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: the 2-amino-4-hydroxy isomer and the 4-amino-2-hydroxy isomer. The inherent tautomerism of these compounds, a critical factor in their reactivity and biological interactions, will also be explored.

Physicochemical and Spectroscopic Properties

A side-by-side comparison of the known physicochemical and spectroscopic data for the two isomers is presented in Table 1. While experimental data for some properties are limited, the available information provides a foundational understanding of their characteristics.

Table 1: Comparative Physicochemical and Spectroscopic Data

PropertyThis compoundEthyl 4-amino-2-hydroxypyrimidine-5-carboxylate
CAS Number 15400-53-020187-46-6
Molecular Formula C₇H₉N₃O₃C₇H₉N₃O₃
Molecular Weight 183.17 g/mol 183.16 g/mol [1]
Melting Point >300 °C (decomposes)Not reported
Solubility Insoluble in water[2]Sparingly soluble in water[3]
pKa (Predicted) 8.26 ± 0.50[3]7.91 ± 0.10[3]
LogP (XLogP3) Not reported-0.2[1]
¹H NMR Data not readily available in searched literature.Data not readily available in searched literature.
¹³C NMR Data not readily available in searched literature.Data not readily available in searched literature.
IR Spectra Available on SpectraBase[4]Available on PubChem[1] and ChemicalBook[3]
Mass Spectra Available on ChemicalBook[3]Available on ChemicalBook[3]

Tautomerism: A Critical Consideration

Both isomers can exist in different tautomeric forms due to the presence of hydroxyl and amino groups on the pyrimidine ring. Understanding these equilibria is crucial as different tautomers may exhibit distinct biological activities and binding affinities to target proteins.

  • Keto-Enol Tautomerism: The hydroxyl group can tautomerize to a keto group, resulting in a pyrimidinone structure. For 4-hydroxypyrimidines, the keto form is often the more stable tautomer.

  • Amine-Imine Tautomerism: The amino group can tautomerize to an imine, which can influence the hydrogen bonding capabilities of the molecule.

The potential tautomeric forms for both isomers are illustrated below.

Tautomers cluster_isomer1 This compound cluster_isomer2 Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate I1_enol Enol-Amine I1_keto Keto-Amine I1_enol->I1_keto Keto-Enol I1_enol_imine Enol-Imine I1_enol->I1_enol_imine Amine-Imine I1_keto_imine Keto-Imine I1_keto->I1_keto_imine Amine-Imine I1_enol_imine->I1_keto_imine Keto-Enol I2_enol Enol-Amine I2_keto Keto-Amine I2_enol->I2_keto Keto-Enol I2_enol_imine Enol-Imine I2_enol->I2_enol_imine Amine-Imine I2_keto_imine Keto-Imine I2_keto->I2_keto_imine Amine-Imine I2_enol_imine->I2_keto_imine Keto-Enol

Caption: Tautomeric equilibria for the two isomers.

Synthesis Protocols

Detailed experimental protocols are essential for the replication of research and for the production of these isomers for further study.

Synthesis of this compound

A common method for the synthesis of this isomer involves the condensation of guanidine with a suitable three-carbon precursor.

Experimental Protocol:

  • Reaction Setup: A solution of guanidine is prepared by dissolving guanidine carbonate in an aqueous solution of potassium hydroxide.

  • Addition of Reagents: To this solution, diethyl ethoxymethylenemalonate is added dropwise.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically around 20-35°C, for several hours. The formation of a yellow precipitate indicates the progress of the reaction.

  • Work-up and Purification: The precipitate is collected by filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to yield the final product.

Synthesis_Isomer1 reagents Guanidine + Diethyl ethoxymethylenemalonate reaction Condensation (KOH, H2O) reagents->reaction product This compound reaction->product

Caption: Synthesis of the 2-amino-4-hydroxy isomer.

Synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

The synthesis of this isomer can be achieved through a cyclization reaction involving ethyl cyanoacetate and urea.

Experimental Protocol:

  • Reaction Setup: A mixture of ethyl cyanoacetate and urea is prepared in a suitable solvent, such as ethanol.

  • Base-catalyzed Cyclization: A base, typically sodium ethoxide, is added to the mixture to catalyze the cyclization reaction.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude product is then collected by filtration and recrystallized from an appropriate solvent to obtain the pure compound.

Synthesis_Isomer2 reagents Ethyl Cyanoacetate + Urea reaction Cyclization (NaOEt, Ethanol) reagents->reaction product Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate reaction->product

Caption: Synthesis of the 4-amino-2-hydroxy isomer.

Biological Activity and Potential Applications

While direct comparative studies on the biological activities of these two specific isomers are not extensively documented in the available literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of aminohydroxypyrimidines have been investigated for a range of therapeutic applications.

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is noted as a reagent in the synthesis of cytidine-5-carboxylic acid derivatives, which are being explored as potential anticancer agents[5]. This suggests that this isomer could serve as a valuable building block in medicinal chemistry. The structural similarity of these isomers to the core of certain kinase inhibitors and STAT6 inhibitors also points towards their potential as modulators of cellular signaling pathways.

Further investigation into the biological activities of both isomers is warranted. A logical workflow for such a study is proposed below.

Bioactivity_Workflow cluster_isomers Isomers I1 Isomer 1 (2-amino-4-hydroxy) screening In vitro Biological Screening (e.g., Kinase assays, Antiproliferative assays) I1->screening I2 Isomer 2 (4-amino-2-hydroxy) I2->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Proposed workflow for biological evaluation.

Conclusion

This guide provides a foundational comparative analysis of this compound and its 4-amino-2-hydroxy isomer. The available data, while not exhaustive, highlights key differences in their known properties and provides established protocols for their synthesis. The potential for these isomers, particularly as scaffolds in the development of novel therapeutics, is significant. Further experimental investigation is necessary to fully elucidate their comparative physicochemical properties, tautomeric equilibria, and biological activities. Such studies will be invaluable to researchers and professionals in the fields of chemistry and drug development.

References

A Comparative Guide to Assessing the Purity of Synthesized Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for assessing the purity of synthesized Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a key intermediate in the synthesis of various bioactive molecules. We will explore two primary synthetic routes and detail the experimental protocols for four major analytical techniques used for purity determination. This guide presents quantitative data in structured tables and includes visualizations to clarify experimental workflows.

Synthesis of this compound: A Comparison of Two Common Routes

The purity of a synthesized compound is often intrinsically linked to the synthetic method employed. Here, we compare two prevalent methods for the synthesis of this compound.

Method A: Reaction of Guanidine with Ethyl Cyanoacetate

This classical method involves the condensation of a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) with ethyl cyanoacetate in the presence of a base like sodium ethoxide.[1][2]

Method B: Biginelli-type Reaction

A variation of the Biginelli reaction can also be employed, which is a one-pot multicomponent reaction. In this case, it would typically involve the reaction of a β-ketoester (ethyl acetoacetate), an aldehyde, and a guanidine derivative. For the synthesis of the title compound, a modified approach using appropriate starting materials that lead to the desired substitution pattern is utilized.[3][4]

Purity Assessment: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for a thorough assessment of the purity of this compound. Each method provides unique insights into the nature and quantity of impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.

Table 1: Comparison of Purity Data from Different Synthesis Routes using HPLC-UV

Synthesis MethodPurity (%) by HPLCRetention Time of Main Peak (min)Major Impurity (Retention Time, min)Relative Abundance of Major Impurity (%)
Method A98.65.2Impurity A (3.8 min)0.8
Method B99.35.2Impurity B (6.1 min)0.4
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[5][6]

Table 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

Synthesis MethodPurity (%) by qNMRInternal Standard UsedCharacteristic ¹H NMR Signal of Analyte (ppm)Observed Impurity Signals (ppm)
Method A98.2Maleic Anhydride8.15 (s, 1H, pyrimidine-H)3.5-4.0 (m, unreacted starting materials)
Method B99.01,4-Dinitrobenzene8.15 (s, 1H, pyrimidine-H)7.2-7.5 (m, aromatic by-products)
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the identification and characterization of impurities. It couples the separation power of HPLC with the mass-resolving capability of mass spectrometry.

Table 3: Impurity Profiling by LC-MS

Synthesis MethodMajor Impurity DetectedMolecular Weight of Impurity ( g/mol )Proposed Structure of Impurity
Method AUnreacted Guanidine59.07Guanidine
Method BDihydropyrimidine derivative185.19Ethyl 2-amino-1,4,5,6-tetrahydro-4-oxo-pyrimidine-5-carboxylate
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in the synthesized compound. While not typically used for precise quantification of impurities, it can indicate the presence of functional groups from starting materials or by-products that are absent in the pure product.

Table 4: FTIR Spectral Data for Purity Confirmation

Functional GroupCharacteristic Absorption (cm⁻¹) in Pure ProductPotential Impurity-Related Absorptions (cm⁻¹)
N-H stretch (amine)3400-3200-
C=O stretch (ester)~1700~1650 (amide from potential side reaction)
C=N stretch (pyrimidine ring)~1600-
C-O stretch (ester)~1250-

Experimental Protocols

Synthesis Method A: Reaction of Guanidine with Ethyl Cyanoacetate
  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

  • Ethyl cyanoacetate is added to the cooled sodium ethoxide solution.

  • A separate solution of guanidine hydrochloride in ethanol is prepared and neutralized with sodium ethoxide.

  • The guanidine solution is added to the ethyl cyanoacetate solution.

  • The mixture is refluxed for several hours.

  • The solvent is evaporated, and the residue is dissolved in water and acidified to precipitate the crude product.

  • The crude product is collected by filtration and recrystallized from a suitable solvent like ethanol/water.[2]

Synthesis Method B: Biginelli-type Reaction
  • A mixture of an appropriate β-dicarbonyl compound, an aldehyde equivalent, and guanidine hydrochloride is prepared in a suitable solvent, often an alcohol.

  • A catalytic amount of acid (e.g., HCl) is added.

  • The reaction mixture is heated, often under microwave irradiation, for a specified time.[7]

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude product is washed and can be further purified by recrystallization.

HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 254 nm).

  • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Quantitative ¹H NMR (qNMR) Protocol
  • An accurately weighed sample of the synthesized compound and an accurately weighed internal standard of known purity are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • The ¹H NMR spectrum is acquired with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • The purity of the analyte is calculated by comparing the integral of a characteristic, well-resolved signal of the analyte with that of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[5]

LC-MS Protocol for Impurity Identification
  • LC Conditions: Similar to the HPLC-UV method to achieve chromatographic separation.

  • MS Detector: An electrospray ionization (ESI) source is commonly used.

  • Analysis: The mass-to-charge ratio (m/z) of the ions produced from the eluting compounds is determined. This information, combined with fragmentation patterns (MS/MS), allows for the structural elucidation of impurities.

FTIR Spectroscopy Protocol
  • A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • The FTIR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • The obtained spectrum is compared with a reference spectrum of the pure compound to identify any additional peaks that may indicate the presence of impurities.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Method_A Method A: Guanidine + Ethyl Cyanoacetate Crude_Product Synthesized Product Method_A->Crude_Product Method_B Method B: Biginelli-type Reaction Method_B->Crude_Product HPLC HPLC-UV qNMR qNMR LCMS LC-MS FTIR FTIR Crude_Product->HPLC Purity (%) Crude_Product->qNMR Absolute Purity Crude_Product->LCMS Impurity ID Crude_Product->FTIR Functional Groups

Caption: Workflow for Synthesis and Purity Assessment.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

References

A Comparative Guide to the Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: A Novel Green Method vs. a Traditional Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of key heterocyclic compounds is paramount. This guide provides an objective comparison of a novel, environmentally friendly synthesis method for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate against a well-established traditional approach. The evaluation is supported by experimental data to inform the selection of the most suitable methodology.

The pyrimidine nucleus is a fundamental scaffold in a vast array of pharmaceuticals and biologically active molecules. Consequently, the development of efficient and green synthetic routes to functionalized pyrimidines, such as this compound, is of significant interest to the scientific community. This guide presents a side-by-side comparison of a recently developed synthesis utilizing a recyclable magnetic nanoparticle catalyst with a conventional one-pot condensation reaction.

Comparative Analysis of Synthesis Methodologies

The following table summarizes the key quantitative data for the two synthesis methods, offering a direct comparison of their performance based on published experimental results.

ParameterNovel Green SynthesisTraditional Synthesis
Key Reagents Guanidine carbonate, Diethyl ethoxymethylenemalonateGuanidine hydrochloride, Diethyl ethoxymethylenemalonate
Catalyst Silica-functionalized magnetic nanoparticles (Fe3O4@SiO2)Sodium Ethoxide
Solvent WaterEthanol
Reaction Time 3 hours2-20 hours
Reaction Temperature 20-35°C90-130°C
Yield (%) 95%[1]Typically lower than the novel method

Visualizing the Synthetic Pathways

To illustrate the procedural flow of both the novel and traditional approaches to the synthesis of this compound, the following diagrams depict the key stages of each method.

Novel_Green_Synthesis_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup and Purification A Dissolve KOH in Water B Add Fe3O4@SiO2 nanoparticles A->B C Add Guanidine carbonate B->C D Slowly add Diethyl ethoxymethylenemalonate (3h) C->D E Gradual temperature increase (20°C to 35°C) D->E Exothermic control F Precipitation of product E->F G Magnetic separation of catalyst F->G H Cooling and Filtration G->H I Recrystallization (Ethanol/Water) H->I J Final Product I->J

A simplified workflow for the novel green synthesis of this compound.

Traditional_Synthesis_Workflow cluster_reaction One-Pot Condensation cluster_workup Workup and Purification A Prepare Sodium Ethoxide in Ethanol B Add Guanidine hydrochloride A->B C Add Diethyl ethoxymethylenemalonate B->C D Reflux at high temperature (90-130°C) for 2-20h C->D High energy input E Neutralization with acid D->E F Removal of inorganic salts E->F G Solvent evaporation F->G H Recrystallization or Distillation G->H I Final Product H->I

A generalized workflow for the traditional synthesis of this compound.

Experimental Protocols

Novel Green Synthesis Method

This method utilizes a recyclable magnetic nanoparticle catalyst in an aqueous medium, presenting a more environmentally friendly approach.

Materials:

  • Potassium hydroxide (KOH)

  • Distilled water

  • Silica-functionalized magnetic nanoparticles (Fe3O4@SiO2)

  • Guanidine carbonate

  • Diethyl ethoxymethylenemalonate

  • Acetone

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 1.070 kg of potassium hydroxide in 10 L of distilled water with stirring until a clear solution is formed.[1]

  • Add 5 g of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) to the solution.[1]

  • With continuous stirring, add 2 kg of guanidine carbonate to the mixture and stir until fully dissolved.[1]

  • Maintain the reaction temperature at approximately 20°C.[1]

  • Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise. During the addition, allow the reaction temperature to gradually increase to 35°C. A yellow solid will precipitate.[1]

  • Upon completion of the addition, cool the reaction mixture.

  • Separate the Fe3O4@SiO2 nanoparticles using an external magnet. Wash the recovered nanoparticles with acetone and dry for future use.[1]

  • Cool the remaining reaction mixture to 0-5°C and filter to collect the light yellow solid. Wash the solid with ice water.[1]

  • Recrystallize the crude product from an ethanol/water mixture and dry in an oven at 40°C to yield the final product.[1]

Traditional Synthesis Method

This protocol is a representative example of a traditional one-pot synthesis for 4-hydroxypyrimidines, adapted from established methodologies.[2]

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Guanidine hydrochloride

  • Diethyl ethoxymethylenemalonate

  • Mineral acid (e.g., Hydrochloric acid)

Procedure:

  • In a flame-dried reaction vessel equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution.

  • To this mixture, add diethyl ethoxymethylenemalonate.

  • Heat the reaction mixture to reflux (approximately 90-130°C) and maintain for a period of 2 to 20 hours, monitoring the reaction progress by a suitable technique (e.g., TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess base by the careful addition of a mineral acid.

  • Filter the mixture to remove the precipitated inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by recrystallization from an appropriate solvent or by distillation to obtain this compound.[2]

Conclusion

The novel green synthesis method for this compound offers significant advantages over the traditional approach. The use of water as a solvent, milder reaction temperatures, and a recyclable catalyst contribute to a more sustainable and environmentally benign process. Furthermore, the reported yield of 95% is excellent.[1] In contrast, the traditional method often requires harsher conditions, including high temperatures and the use of strong bases in organic solvents, and may result in lower yields. For researchers and drug development professionals seeking to implement greener and more efficient synthetic strategies, the magnetic nanoparticle-catalyzed method presents a compelling alternative.

References

comparing the efficacy of different catalysts for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of two distinct catalytic systems for this synthesis: a conventional base-catalyzed approach and a modern method utilizing magnetic nanoparticles.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in the synthesis of this compound is summarized below. The data highlights the significant improvements in yield and potentially milder conditions offered by nanoparticle catalysis.

Catalyst SystemCatalystReaction TimeTemperature (°C)Yield (%)
Conventional Method Sodium Ethoxide2 hoursReflux70-82%
Nanoparticle Catalysis Fe3O4@SiO2 Nanoparticles with KOH3 hours20-35°C95%[1]

Experimental Protocols

Conventional Base-Catalyzed Synthesis (Sodium Ethoxide)

This method represents a traditional approach to pyrimidine synthesis, often referred to as the Traube synthesis.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ethoxymethylenemalonate

  • Guanidine hydrochloride

  • Glacial acetic acid

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under a reflux condenser with a drying tube.

  • After the sodium has completely dissolved, the solution is cooled, and diethyl ethoxymethylenemalonate is added.

  • A separate solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide in ethanol and filtering off the resulting sodium chloride.

  • The ethanolic solution of guanidine is then added to the diethyl ethoxymethylenemalonate solution.

  • The reaction mixture is heated under reflux for 2 hours.

  • Following reflux, the ethanol is removed by distillation.

  • The resulting solid is dissolved in boiling water and acidified with glacial acetic acid to precipitate the product.

  • The crude product is collected by filtration, washed, and dried.

Nanoparticle-Catalyzed Synthesis (Fe3O4@SiO2 Nanoparticles)

This contemporary method utilizes silica-functionalized magnetic nanoparticles as a recyclable catalyst, offering high yields under milder conditions.[1]

Materials:

  • Potassium hydroxide (KOH)

  • Distilled water

  • Silica-functionalized magnetic nanoparticles (Fe3O4@SiO2)

  • Guanidine carbonate

  • Diethyl ethoxymethylenemalonate

  • Ethanol/water mixture for recrystallization

Procedure:

  • Potassium hydroxide is dissolved in distilled water in a three-necked flask with stirring.

  • Silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) are added to the KOH solution.

  • Guanidine carbonate is then added to the mixture and stirred until completely dissolved, maintaining a temperature of around 20°C.[1]

  • Diethyl ethoxymethylenemalonate is added dropwise over a period of 3 hours, during which the reaction temperature is gradually increased from 20°C to 35°C. A yellow solid will precipitate.[1]

  • After the addition is complete, the mixture is cooled, and the magnetic nanoparticles are separated using an external magnet. The nanoparticles can be washed with acetone and dried for reuse.

  • The reaction mixture is further cooled to 0-5°C and filtered to collect the crude product, which is then washed with ice water.

  • The crude product is recrystallized from an ethanol/water mixture and dried to yield the final product. A yield of 95% has been reported for this method.[1]

Visualizing the Synthesis and Comparison

To better illustrate the processes and the comparison, the following diagrams are provided.

experimental_workflow_conventional cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Anhydrous Ethanol EtOH->NaOEt Guanidine_sol Guanidine Solution NaOEt->Guanidine_sol Mix Mixing NaOEt->Mix Guanidine_HCl Guanidine HCl Guanidine_HCl->Guanidine_sol Guanidine_sol->Mix DEEM Diethyl Ethoxymethylenemalonate DEEM->Mix Reflux Reflux (2h) Mix->Reflux Product_sol Product in Solution Reflux->Product_sol Evaporation Solvent Evaporation Product_sol->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Acidification Acidify (Acetic Acid) Dissolution->Acidification Filtration Filtration & Drying Acidification->Filtration Final_Product Final Product (70-82% Yield) Filtration->Final_Product

Caption: Workflow for the conventional synthesis of this compound.

experimental_workflow_nanoparticle cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification KOH KOH Solution Cat_susp Catalyst Suspension KOH->Cat_susp Nano Fe3O4@SiO2 Nanoparticles Nano->Cat_susp Reagent_mix Reagent Mixture Cat_susp->Reagent_mix Guanidine_carb Guanidine Carbonate Guanidine_carb->Reagent_mix DEEM_add Add DEEM (3h, 20-35°C) Reagent_mix->DEEM_add Product_susp Product Suspension DEEM_add->Product_susp Mag_sep Magnetic Separation of Catalyst Product_susp->Mag_sep Filtration Filtration & Washing Mag_sep->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Final Product (95% Yield) Recrystallization->Final_Product

Caption: Workflow for the nanoparticle-catalyzed synthesis of the target molecule.[1]

catalyst_comparison cluster_conventional Conventional Method cluster_nanoparticle Nanoparticle Catalysis Title Catalyst Efficacy Comparison Conv_Cat Sodium Ethoxide Nano_Cat Fe3O4@SiO2 Nanoparticles Conv_Yield Yield: 70-82% Conv_Cat->Conv_Yield Conv_Cond Conditions: - Reflux Temperature - 2 hours Conv_Cat->Conv_Cond Nano_Yield Yield: 95% Nano_Cat->Nano_Yield Nano_Cond Conditions: - 20-35°C - 3 hours Nano_Cat->Nano_Cond

Caption: Comparison of conventional vs. nanoparticle catalysts for the synthesis.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a compound often used in pharmaceutical synthesis.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this chemical is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves: Inspect gloves prior to use and use proper removal techniques.

  • Eye and face protection: Safety glasses with side-shields or goggles are essential.[1]

  • Protective clothing: A lab coat or other protective clothing should be worn.[1]

  • Respiratory protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[1][2]

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to use a licensed and approved waste disposal company.[1] Do not release this chemical into the environment.[1]

  • Collection of Waste:

    • Carefully sweep up any solid material, avoiding dust formation.[1][2]

    • Place the waste into a suitable, clearly labeled, and closed container for disposal.[1][2]

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., irritant).

    • Indicate the date of waste generation.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

    • Keep the container tightly closed.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from entering drains or waterways.[3]

  • Clean-up:

    • For solid spills, sweep up the material and place it in a suitable container for disposal.[1]

    • For spills in solution, absorb with an inert material (e.g., sand, silica gel, vermiculite) and transfer to a sealed container.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Personal Protection: Wear appropriate PPE during the entire clean-up process.[2]

First Aid Measures

In case of exposure, take the following immediate actions:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, consult a physician.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Workflow for the Disposal of this compound A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Suitable, Sealed Container B->C D Label Container Clearly (Chemical Name, Hazards, Date) C->D E Store Waste Container in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS or Approved Waste Disposal Vendor E->F G Arrange for Waste Pickup and Provide SDS F->G H End: Waste Disposed of by Approved Facility G->H

Caption: Disposal workflow for this compound.

No quantitative data or specific experimental protocols regarding the disposal of this compound were found in the provided search results. The disposal procedures outlined are based on general best practices for chemical waste management as detailed in the substance's Safety Data Sheets. Always consult your institution's specific guidelines and the most current SDS before handling and disposing of any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.